(R)-2-Phenylpropylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Phenylpropylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amide, (R)-2-Phenylpropylamide. This document details the necessary starting materials, outlines robust synthetic protocols, and presents the analytical characterization of the target compound. All quantitative data is summarized in structured tables for ease of comparison, and key experimental methodologies are described in detail.
Introduction
This compound is a chiral amide of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active compounds. The precise stereochemistry of such molecules is often crucial for their pharmacological activity, making stereoselective synthesis and thorough characterization essential. This guide outlines a reliable synthetic pathway from the commercially available (R)-2-phenylpropanoic acid and provides a comprehensive (though partially predictive) characterization profile.
Synthesis of this compound
The synthesis of this compound is most directly achieved through the amidation of (R)-2-phenylpropanoic acid. This can be accomplished via several methods, with two common and effective protocols detailed below.
Starting Material: (R)-2-Phenylpropanoic Acid
A summary of the physical and optical properties of the starting material, (R)-2-phenylpropanoic acid, is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 7782-26-5 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Colorless to pale yellow clear liquid or low melting solid | [1][2] |
| Melting Point | 29-30 °C | [1] |
| Boiling Point | 115 °C at 1 mmHg | |
| Density | 1.1 g/mL at 25 °C | [1] |
| Specific Rotation ([α]²⁰/D) | -72° (c = 1.6 in chloroform) | |
| Optical Purity (ee) | ≥98% (by HPLC) |
Synthetic Pathway
The primary synthetic route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with ammonia. An alternative and often milder method utilizes peptide coupling reagents.
Caption: Synthetic pathways to this compound.
Experimental Protocols
This protocol involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by amidation with ammonia.
Step 1: Synthesis of (R)-2-Phenylpropanoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (R)-2-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude (R)-2-phenylpropanoyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude (R)-2-phenylpropanoyl chloride from the previous step in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue the addition until the reaction is complete (TLC monitoring).
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
This method avoids the use of harsh reagents like thionyl chloride and proceeds under milder conditions.
-
To a stirred solution of (R)-2-phenylpropanoic acid (1.0 eq) in a suitable solvent such as DCM or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Physical and Chemical Properties
The known and predicted physical properties of this compound are summarized in Table 2.
| Property | Value (Experimental unless noted) |
| CAS Number | 14182-57-1 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not available |
| Boiling Point | 304.4 °C at 760 mmHg (Predicted) |
| Density | 1.063 g/cm³ (Predicted) |
| Optical Rotation ([α]) | Not available |
Spectroscopic Data
-
Predicted Spectrum (CDCl₃, 400 MHz):
-
δ 7.40-7.20 (m, 5H, Ar-H)
-
δ 6.0-5.5 (br s, 2H, -NH₂)
-
δ 3.60 (q, J = 7.2 Hz, 1H, -CH-)
-
δ 1.50 (d, J = 7.2 Hz, 3H, -CH₃)
-
-
Predicted Spectrum (CDCl₃, 100 MHz):
-
δ 176.0 (C=O)
-
δ 142.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 47.0 (-CH-)
-
δ 21.0 (-CH₃)
-
-
Predicted Absorptions (cm⁻¹):
-
3350-3180 (N-H stretch, two bands for primary amide)
-
3060-3030 (C-H stretch, aromatic)
-
2980-2920 (C-H stretch, aliphatic)
-
1660 (C=O stretch, amide I band)
-
1620 (N-H bend, amide II band)
-
-
Predicted m/z:
-
149.08 (M⁺)
-
132.08 ([M-NH₃]⁺)
-
105.07 ([C₆H₅CO]⁺)
-
77.04 ([C₆H₅]⁺)
-
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and characterization of the synthesized this compound.
Caption: Analytical workflow for this compound.
Conclusion
This technical guide has provided detailed methodologies for the synthesis of this compound from (R)-2-phenylpropanoic acid, utilizing both a classic acid chloride approach and a milder peptide coupling method. While experimental characterization data for the final product is not widely available, this document offers a predictive spectroscopic and physical properties profile to aid researchers in the identification and analysis of this chiral amide. The provided protocols and analytical workflow serve as a robust starting point for the preparation and characterization of this compound for applications in drug discovery and development. It is strongly recommended that researchers undertaking this synthesis perform a full experimental characterization to confirm the identity and purity of their final product.
References
(R)-2-Phenylpropylamide: A Technical Guide on its Presumed Mechanism of Action as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Phenylpropylamide is a chiral amide derivative of phenethylamine. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its structural similarity to known psychoactive compounds, particularly phenethylamines, strongly suggests its primary mechanism of action involves the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide synthesizes the current understanding of TAAR1 agonism, providing a detailed overview of the presumed molecular and cellular effects of this compound. The document outlines the key signaling pathways initiated by TAAR1 activation, presents quantitative data for structurally related TAAR1 agonists, and provides detailed experimental protocols for investigating these mechanisms.
Introduction
Phenethylamine and its derivatives are a well-established class of compounds with significant effects on the central nervous system. A key molecular target for many of these molecules is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1][2] this compound, as a derivative of 2-phenylpropylamine (a structural isomer of amphetamine), is hypothesized to act as a TAAR1 agonist.[1] Understanding the stereochemistry is crucial, as pharmacological activity at TAAR1 can be stereoselective.[3][4] This guide will explore the downstream consequences of TAAR1 activation, which is the most probable mechanism of action for this compound.
Core Mechanism of Action: TAAR1 Agonism
TAAR1 is a Gs- and Gq-coupled GPCR that, upon activation by an agonist like this compound is presumed to be, initiates a cascade of intracellular signaling events.[5] This activation is central to its neuromodulatory effects.
Primary Signaling Pathways
Activation of TAAR1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] This elevation in cAMP subsequently activates Protein Kinase A (PKA).[5][8] Independently, TAAR1 can also couple to Gq, leading to the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC).[7][8]
These primary signaling events converge on downstream effectors, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), which are involved in regulating gene expression and neuronal plasticity.[2][9]
Modulation of the Dopaminergic System
A critical aspect of TAAR1's function is its intricate interplay with the dopamine system. TAAR1 is co-expressed in dopamine neurons and can form heterodimers with the dopamine D2 receptor (D2R).[7][[“]][11][12] This interaction leads to a complex modulation of dopamine signaling.
Activation of TAAR1 can attenuate D2R-mediated signaling.[7][11] Furthermore, TAAR1 activation leads to the phosphorylation of the dopamine transporter (DAT), which can result in the reversal of its function, leading to dopamine efflux, and also promotes its internalization, reducing dopamine reuptake from the synapse.[6][13][14] This results in an overall increase in synaptic dopamine levels.
Quantitative Data for Related TAAR1 Agonists
| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Species |
| β-Phenylethylamine | TAAR1 | cAMP Accumulation | 1.8 | 104 | Human |
| p-Tyramine | TAAR1 | cAMP Accumulation | 1.8 | 97 | Human |
| Hordenine | TAAR1 | cAMP Accumulation | 2.1 | 101 | Human |
| Halostachine | TAAR1 | cAMP Accumulation | 2.5 | 96 | Human |
| β-Methylphenethylamine | TAAR1 | cAMP Accumulation | 3.5 | 91 | Human |
| p-Octopamine | TAAR1 | cAMP Accumulation | 3.6 | 82 | Human |
| Isopropyloctopamine | TAAR1 | cAMP Accumulation | 92 | 40 | Human |
| S-(+)-Methamphetamine | TAAR1 | cAMP Accumulation | 4.44 | - | Human-Rat Chimera |
| S-(+)-Amphetamine | TAAR1 | cAMP Accumulation | - | - | - |
Table 1: In vitro functional activity of selected phenethylamine analogues at human TAAR1, as determined by cAMP accumulation assays in HEK293T cells.[3][15] Emax is expressed relative to the maximal response induced by the full agonist phenethylamine.
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro and cell-based assays can be employed. The following protocols are standard methods for characterizing the interaction of a compound with a GPCR like TAAR1.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to TAAR1 by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human TAAR1.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-Epiminopine), and a range of concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled TAAR1 ligand.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, confirming its agonist activity at the Gs-coupled TAAR1.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of TAAR1 in dopamine receptor regulation - Consensus [consensus.app]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of (R)-2-Phenylpropylamide: A Technical Guide
Disclaimer: Publicly available data on the specific in vitro activity of (R)-2-Phenylpropylamide is limited. This guide provides a framework for its potential investigation based on the activity of structurally related compounds and general pharmacological principles. The experimental protocols and signaling pathways described are illustrative and should be adapted based on empirical findings.
Introduction
This compound is a chiral small molecule. The stereochemistry of related phenylpropylamine and propanamide derivatives is a critical determinant of their pharmacological activity. For instance, in a series of propanamide antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the (R)-isomer was reported to be 30- to 40-fold less potent than the corresponding (S)-isomer, highlighting the importance of the chiral center in receptor interaction.[1]
While direct targets for the amide derivative are not well-documented, the parent amine, 2-phenylpropylamine, is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). It is plausible that this compound may interact with this or other receptor systems, though its activity profile is likely distinct from the parent amine due to the difference in the functional group.
Quantitative Data Summary
There is currently a lack of specific quantitative in vitro activity data for this compound in the public domain. The following table is provided as a template for organizing future experimental findings.
| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |
| TAAR1 | Radioligand Binding | Ki | N/A | HEK293 cells expressing human TAAR1 | N/A |
| TAAR1 | cAMP Accumulation | EC50 | N/A | CHO-K1 cells expressing human TAAR1 | N/A |
| Adrenergic Receptors | Radioligand Binding | Ki | N/A | Membranes from cells expressing receptor subtypes | N/A |
| Monoamine Oxidase (MAO) | Enzyme Inhibition | IC50 | N/A | Recombinant human MAO-A and MAO-B | N/A |
N/A: Not Available
Experimental Protocols
Below are representative protocols for assays that could be employed to determine the in vitro activity of this compound.
Radioligand Binding Assay for TAAR1
This assay measures the ability of this compound to displace a radiolabeled ligand from the TAAR1 receptor, providing information on its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture reagents
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand (e.g., [3H]-epinephrine or a specific TAAR1 radioligand)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known TAAR1 agonist)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hTAAR1 cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay for TAAR1
This assay determines the functional activity of this compound at the TAAR1 receptor by measuring its effect on cyclic AMP (cAMP) production, a downstream second messenger.
Materials:
-
CHO-K1 cells stably expressing human TAAR1
-
Cell culture reagents
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Reference TAAR1 agonist (e.g., p-tyramine)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Plating: Seed the CHO-K1-hTAAR1 cells into a 96-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing varying concentrations of this compound or the reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the compound concentration. Determine the EC50 and the maximum response (Emax) from the curve.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro characterization.
Potential Signaling Pathway
The following diagram illustrates the canonical signaling pathway for TAAR1, a potential target for this compound based on the activity of its parent amine.
Caption: TAAR1 Gαs-cAMP signaling pathway.
References
(R)-2-Phenylpropylamide: A Technical Guide to its Synthesis, Inferred Properties, and Historical Context
DISCLAIMER: Information regarding the specific discovery, history, and pharmacological profile of (R)-2-Phenylpropylamide is not extensively available in public literature. This guide provides a technical overview based on established chemical synthesis principles and inferred biological activity from closely related analogs, particularly (R)-2-phenylpropylamine.
Introduction
This compound is a chiral amide that, while not extensively studied as an independent entity, holds significance as a potential synthetic intermediate and a member of the broader class of phenylalkylamines and their derivatives. These classes of compounds have a rich history in medicinal chemistry due to their interactions with various biological targets within the central nervous system. This document provides a comprehensive technical guide to the synthesis of this compound, its inferred pharmacological profile based on its structural relationship to (R)-2-phenylpropylamine, and a discussion of its place within the historical context of related psychoactive compounds.
Synthesis of this compound
The most direct and common method for the preparation of this compound is through the amidation of its corresponding carboxylic acid, (R)-2-phenylpropanoic acid. This can be achieved through several standard organic chemistry protocols, most commonly involving the activation of the carboxylic acid followed by reaction with an amine source, such as ammonia.
Experimental Protocol: Amidation of (R)-2-Phenylpropanoic Acid
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
(R)-2-phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-phenylpropanoic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-phenylpropanoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, cool an excess of the ammonia solution to 0 °C.
-
Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Inferred Pharmacological Profile and Mechanism of Action
The pharmacological properties of this compound have not been extensively characterized. However, based on its close structural similarity to (R)-2-phenylpropylamine, a compound with known biological activity, an inferred pharmacological profile can be proposed. (R)-2-phenylpropylamine is known to be a TAAR1 agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] It is plausible that this compound may exhibit some affinity for similar targets, although the amide functionality would significantly alter its electronic and steric properties, likely affecting its binding and efficacy.
Potential Biological Targets
| Target | Inferred Activity for this compound | Basis for Inference (from (R)-2-phenylpropylamine) |
| Trace Amine-Associated Receptor 1 (TAAR1) | Possible Agonist/Modulator | (R)-2-phenylpropylamine is a known TAAR1 agonist.[1] |
| Monoamine Oxidase B (MAO-B) | Possible Inhibitor | The (R)-enantiomer of 2-phenylpropylamine shows higher inhibitory activity against MAO-B.[1] |
| Adrenergic Receptors | Possible weak interaction | Structurally related phenethylamines interact with adrenergic receptors. |
Putative Signaling Pathway
Assuming this compound acts as a TAAR1 agonist, it would likely modulate downstream signaling pathways that affect monoaminergic systems.
Caption: Putative TAAR1 signaling pathway for this compound.
Historical Context and Discovery
The specific discovery of this compound is not well documented in scientific literature, suggesting it has not been a primary focus of research. Its existence is more likely the result of its straightforward synthesis from the well-known chiral building block, (R)-2-phenylpropanoic acid.[2] The research trajectory of its corresponding amine, (R)-2-phenylpropylamine, is more established, with studies focusing on its synthesis and biological activities as a structural isomer of amphetamine.[1]
The interest in chiral phenylpropyl structures stems from the broader history of phenethylamine research. The discovery of amphetamine's stimulant properties in the early 20th century led to extensive exploration of related structures. The importance of stereochemistry in determining the pharmacological activity of these compounds became a critical area of study, with different enantiomers often exhibiting distinct potencies and effects.
It is probable that this compound has been synthesized in various research settings as part of structure-activity relationship (SAR) studies of psychoactive compounds or as a synthetic intermediate. However, the lack of dedicated publications suggests that it may not have displayed significant biological activity or desirable properties to warrant further independent investigation.
Conclusion
This compound remains a compound of primarily academic and synthetic interest. While its direct discovery and history are not well-defined, its synthesis is readily achievable through standard chemical methods. Its pharmacological profile is inferred from its close structural analog, (R)-2-phenylpropylamine, suggesting potential interactions with monoaminergic systems. Further research would be necessary to fully elucidate the specific biological activities and potential applications of this chiral amide. For researchers and drug development professionals, this compound serves as an example of a simple chiral molecule whose properties can be hypothesized based on well-understood principles of medicinal chemistry and pharmacology, while also highlighting the necessity of empirical data to confirm such hypotheses.
References
An In-depth Technical Guide to the Physical and Chemical Stability of (R)-2-Phenylpropylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physical and chemical stability of (R)-2-Phenylpropylamide. In the absence of specific published stability data for this compound, this document extrapolates from the known properties of structurally similar molecules, particularly N-phenylpropanamide, and outlines a robust, best-practice approach to stability testing in line with international regulatory standards. Detailed experimental protocols for forced degradation studies and a proposed stability-indicating analytical method are presented. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound, enabling a systematic and scientifically sound approach to its stability assessment.
Introduction
This compound is a chiral amide with potential applications in the pharmaceutical and life sciences sectors. A thorough understanding of its physical and chemical stability is paramount for the development of safe, effective, and stable formulations. Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This guide outlines the expected stability profile of this compound and provides detailed methodologies for its comprehensive evaluation.
Predicted Physicochemical Properties
| Property | Predicted Value/Information for this compound (based on N-phenylpropanamide) | Reference |
| Molecular Formula | C9H11NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Expected to be a white crystalline solid | [3] |
| Melting Point | Approximately 104-109 °C | [3][4][5] |
| Boiling Point | Approximately 222-295 °C | [3][5] |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol and methanol. Capable of forming hydrogen bonds. | [3][5] |
| Stability | Stable under standard room temperature and pressure conditions. | [3] |
Predicted Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is dictated by its functional groups: the amide linkage, the phenyl ring, and the chiral center at the alpha-carbon. Based on the chemistry of these moieties, the following degradation pathways are anticipated under stress conditions.
Hydrolysis
The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of (R)-2-phenylpropionic acid and ammonia. Generally, amides are relatively stable to hydrolysis under neutral conditions but the rate can be accelerated by heat and catalysts.[6][7] Tertiary amides can be more resistant to hydrolysis than primary and secondary amides.[6][7]
Oxidation
The secondary amide nitrogen and the benzylic carbon are potential sites for oxidation. Oxidative degradation can be induced by exposure to peroxides or atmospheric oxygen, potentially in the presence of light or metal ions.[8][9] This could lead to the formation of various oxygenated derivatives.
Photodegradation
The presence of the phenyl group suggests a potential for photodegradation upon exposure to UV light.[10][11] Phenyl-containing compounds can undergo complex photochemical reactions, including photo-oxidation and rearrangement.[12]
Thermal Degradation
Amide compounds are generally thermally stable.[13] However, at elevated temperatures, decomposition can occur, potentially through dehydration to form the corresponding nitrile, or through more complex fragmentation pathways.[14]
A proposed overview of the potential degradation pathways is visualized below.
Caption: Potential Degradation Pathways of this compound.
Recommended Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[1][2]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[15][16] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Solid drug substance at 80°C for up to 72 hours.
Samples should be taken at appropriate time points and analyzed by a suitable stability-indicating method.
The general workflow for a forced degradation study is depicted below.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the stability of a drug substance.[17][18][19]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, range, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines. The specificity will be confirmed by the forced degradation studies, demonstrating that the method can separate the intact drug from its degradation products.
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance.[1][2] The testing frequency and storage conditions should follow ICH guidelines.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The logical relationship for initiating intermediate studies is shown in the diagram below.
Caption: Logic for Intermediate Stability Studies.
Conclusion
While specific stability data for this compound is not currently in the public domain, a robust stability testing program can be designed based on its chemical structure and established regulatory guidelines. The amide functionality is the most likely site of degradation, primarily through hydrolysis. The phenyl group also introduces a risk of photolytic and oxidative degradation. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the stability profile of this compound, identifying potential degradation products, and developing a validated stability-indicating analytical method. This information is critical for the successful development of this compound into a safe and effective product.
References
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Phenylpropanamide | 620-71-3 | FP26998 | Biosynth [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. japsonline.com [japsonline.com]
Spectroscopic Profile of (R)-2-Phenylpropylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-2-Phenylpropylamide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable benchmarks for its identification and characterization. This document also outlines the experimental protocols typically employed to acquire such data, ensuring reproducibility and methodological clarity.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below. Note that the NMR and IR data presented are for the racemic mixture, (RS)-2-Phenylpropionamide, as the spectra for individual enantiomers are identical in achiral environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.30-7.20 | m | - | 5H | Aromatic protons (C₆H₅) |
| 3.52 | q | 7.2 | 1H | Methine proton (CH) |
| 1.44 | d | 6.9 | 3H | Methyl protons (CH₃) |
Solvent: CDCl₃ Reference: BenchChem[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | Carbonyl carbon (C=O) |
| 141.5 | Quaternary aromatic carbon (C) |
| 128.7 | Aromatic methine carbons (CH) |
| 127.4 | Aromatic methine carbons (CH) |
| 127.3 | Aromatic methine carbon (CH) |
| 47.1 | Methine carbon (CH) |
| 18.5 | Methyl carbon (CH₃) |
Source: PubChem, CID 223465[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3390 | Strong, Broad | N-H stretch (Amide) |
| 3190 | Strong, Broad | N-H stretch (Amide) |
| 3060, 3030 | Medium | Aromatic C-H stretch |
| 2970, 2930 | Medium | Aliphatic C-H stretch |
| 1660 | Strong | C=O stretch (Amide I) |
| 1620 | Medium | N-H bend (Amide II) |
| 1495, 1455 | Medium | Aromatic C=C stretch |
| 1410 | Medium | C-N stretch |
| 760, 700 | Strong | Aromatic C-H bend (out-of-plane) |
Technique: KBr-Pellet Source: PubChem, CID 223465[2]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 149 | 40 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₈H₉]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 44 | 55 | [CONH₂]⁺ |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Source: PubChem, CID 223465[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred into a clean, dry 5 mm NMR tube. To ensure spectral quality, the solution should be free of any solid particles. If necessary, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
The NMR tube is capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the probe.
¹H and ¹³C NMR Data Acquisition:
-
The NMR spectrometer (e.g., a 400 MHz instrument) is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a shorter relaxation delay may be employed.
-
The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of the solid this compound sample is placed in a clean, dry agate mortar.
-
About 100-200 mg of spectroscopic grade potassium bromide (KBr) powder, previously dried in an oven to remove moisture, is added to the mortar.
-
The sample and KBr are thoroughly ground and mixed together for several minutes to ensure a homogenous mixture with a fine particle size.
-
The resulting powder is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press, and a pressure of approximately 8-10 tons is applied for a few minutes to form a thin, transparent or translucent pellet.
Data Acquisition:
-
A background spectrum of a pure KBr pellet or an empty sample chamber is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 10-100 µg/mL.
-
The solution should be free of non-volatile materials and particulates. If necessary, the solution is filtered.
-
The prepared sample is transferred to a 2 mL glass autosampler vial and sealed with a septum cap.
Data Acquisition:
-
A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph's heated injection port, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
As the separated this compound elutes from the GC column, it enters the mass spectrometer.
-
In the ion source (typically using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Potential Biological Targets of (R)-2-Phenylpropylamide: A Technical Whitepaper
Disclaimer: Information regarding the specific biological targets and pharmacological profile of (R)-2-Phenylpropylamide is exceptionally limited in publicly available scientific literature. This document aims to provide a comprehensive overview based on the available data for structurally related compounds, particularly (R)-2-Phenylpropylamine, to infer potential areas of investigation for this compound. All information regarding (R)-2-Phenylpropylamine should not be directly extrapolated to this compound without experimental validation.
Introduction
This compound is a chiral molecule containing a phenyl group and an amide functional group attached to a propyl chain. Its stereochemistry, specifically the (R)-configuration at the chiral center, is a critical determinant of its potential interactions with biological macromolecules, which are themselves chiral.[1] While direct studies on this compound are scarce, the pharmacological profile of its close structural analog, (R)-2-Phenylpropylamine, offers a potential starting point for investigation.
It is crucial to distinguish between the amide and the amine. (R)-2-Phenylpropylamine is a primary amine and a structural isomer of amphetamine, known to interact with monoaminergic systems.[2][3] The replacement of the primary amine with a primary amide group in this compound results in a molecule with different physicochemical properties, including changes in basicity, hydrogen bonding capability, and metabolic stability. These differences will significantly influence its pharmacokinetic and pharmacodynamic profiles.
Potential Biological Targets Inferred from (R)-2-Phenylpropylamine
The primary known biological target for the analogous compound, 2-phenylpropylamine, is the Trace Amine-Associated Receptor 1 (TAAR1).[2][3]
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor (GPCR) that is involved in the modulation of dopaminergic, serotonergic, and glutamatergic signaling in the brain.[2] It is a promising therapeutic target for a range of neuropsychiatric disorders.
Mechanism of Action of TAAR1 Agonists:
-
Modulation of Neurotransmitter Release: Activation of TAAR1 can influence the release and reuptake of monoamine neurotransmitters like dopamine and serotonin.[2]
-
Signaling Cascade: Upon agonist binding, TAAR1 couples to G-proteins, primarily Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
While (R)-2-Phenylpropylamine is a known TAAR1 agonist, it is uncertain if this compound would exhibit similar activity. The amide group may alter the binding affinity and efficacy at this receptor.
Other Potential Monoaminergic Targets
Given its structural similarity to phenethylamines, this compound could potentially interact with other components of the monoaminergic system, although likely with much lower affinity than the corresponding amine. These could include:
-
Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. Many phenethylamines interact with these transporters.
-
Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolic degradation of monoamine neurotransmitters. Some phenethylamine derivatives are known to inhibit MAO.[2]
Quantitative Data on Related Compounds
No quantitative data (e.g., Ki, Kd, IC50, EC50) for the interaction of this compound with any biological target is currently available in the public domain. For illustrative purposes, the following table summarizes the type of data that would be necessary to characterize the pharmacological profile of this compound.
| Compound | Target | Assay Type | Species | Value (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-Phenylpropylamine | TAAR1 | Agonist Activity | Human | Specific values not cited in search results | [3] |
Experimental Protocols
Detailed experimental protocols for determining the biological targets of a novel compound like this compound would involve a multi-step approach.
In Vitro Target Identification and Validation
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to a panel of receptors, transporters, and enzymes, with a primary focus on monoaminergic targets like TAAR1, DAT, NET, and SERT.
-
Methodology: Radioligand binding assays are a standard method. This involves competing the binding of a known radioactive ligand to the target receptor with increasing concentrations of the test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
-
Functional Assays:
-
Objective: To determine if the binding of this compound to a target results in a biological response (i.e., agonist, antagonist, or inverse agonist activity).
-
Methodology for TAAR1 (as an example):
-
cAMP Assay: Since TAAR1 is Gαs-coupled, agonist activation leads to an increase in intracellular cAMP. Cells expressing TAAR1 would be treated with varying concentrations of this compound, and the resulting changes in cAMP levels would be measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The concentration that produces 50% of the maximal response is the EC50 value.
-
-
In Vivo and Ex Vivo Studies
Should in vitro studies reveal significant activity at a particular target, further investigation in animal models would be warranted to understand the compound's physiological effects.
Signaling Pathways and Visualizations
As there is no experimental data on the signaling pathways modulated by this compound, a hypothetical signaling pathway for its potential primary target, TAAR1, is presented below for illustrative purposes.
References
An In-Depth Technical Guide to (R)-2-Phenylpropylamide and its Homologs and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Phenylpropylamide is a chiral amide derivative of amphetamine. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural relationship to phenethylamines suggests potential interactions with monoamine systems, including dopamine, serotonin, and norepinephrine transporters and receptors. This technical guide aims to provide a comprehensive overview of the core chemical space around this compound by examining its known homologs and analogs. The document will detail their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a focus on quantitative data and experimental methodologies. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying biological processes and research approaches.
Introduction
Phenethylamines and their derivatives represent a vast and pharmacologically diverse class of compounds that have been extensively studied for their effects on the central nervous system (CNS). This compound belongs to this class and is structurally related to amphetamine. The introduction of an amide functional group in place of the primary amine of amphetamine is expected to significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will influence its pharmacokinetic and pharmacodynamic profile.
This guide will explore the known chemical landscape surrounding this compound, focusing on:
-
Homologs: Compounds with a similar core structure but differing in the length of an alkyl chain.
-
Analogs: Compounds with the same basic scaffold but with various substituent modifications.
By examining the available data on these related compounds, we can infer the potential biological activities and SAR of this compound.
Synthesis of this compound and its Analogs
The synthesis of chiral phenylethylamine derivatives is a well-established area of medicinal chemistry. The primary challenge lies in the stereoselective introduction of the chiral center.
General Synthetic Strategies
A common route to this compound and its N-substituted analogs involves the use of (R)-2-phenylpropanoic acid as a chiral starting material. Standard amide coupling reactions can then be employed to introduce the desired amine functionality.
Experimental Workflow: Amide Synthesis
Caption: General workflow for the synthesis of this compound analogs.
Pharmacological Profile
The pharmacological activity of phenylpropylamine derivatives is highly dependent on their stereochemistry and the nature of the substituents on the phenyl ring and the amide nitrogen.
Receptor and Transporter Binding Affinities
While specific binding data for this compound is scarce in the literature, data for structurally related compounds provide valuable insights into its potential targets. The primary targets for amphetamine and its analogs are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as various dopamine and serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Selected Phenylalkylamine Analogs
| Compound | DAT | NET | SERT | D2 Receptor | 5-HT2A Receptor |
| (R)-Amphetamine | 24.8 | 7.4 | 1757 | >10,000 | >10,000 |
| N-methyl-gamma-(2-methylphenoxy)phenylpropylamine (LY135252) | >1000 | 3.4 | >1000 | - | - |
| 1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane | - | - | - | - | 13 |
Note: Data for (R)-Amphetamine is provided for comparative purposes. Data for other compounds are for racemic mixtures unless otherwise specified. The lack of direct data for this compound highlights a significant gap in the current literature.
Functional Activity
The functional activity of these compounds can be assessed through various in vitro assays that measure their ability to either stimulate (agonist) or block (antagonist) receptor signaling.
3.2.1. G Protein-Coupled Receptor (GPCR) Signaling
Many of the potential targets of this compound and its analogs are G protein-coupled receptors (GPCRs). Activation of these receptors initiates intracellular signaling cascades that can be measured to determine a compound's efficacy and potency.
Signaling Pathway: Dopamine D2 Receptor (Gi/o-coupled)
Caption: Simplified signaling pathway of a Gi/o-coupled receptor like the D2 dopamine receptor.
3.2.2. β-Arrestin Recruitment
In addition to G protein signaling, GPCRs can also signal through β-arrestin pathways. "Biased agonists" are compounds that preferentially activate one pathway over the other, which can lead to more targeted therapeutic effects with fewer side effects.
Experimental Workflow: β-Arrestin Recruitment Assay
A Technical Guide to (R)-2-Phenylpropylamide: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Phenylpropylamide, a chiral amide of significant interest in medicinal chemistry, presents a compelling case for the study of stereospecificity in drug design and development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, and physicochemical properties. Due to the limited publicly available data specific to this enantiomer, this document also contextualizes its potential significance by examining data on its racemic mixture and structurally related chiral amides. The guide further delves into general methodologies for the synthesis of chiral amides and discusses the fundamental importance of chirality in biological systems, offering a valuable resource for researchers engaged in the exploration of chiral compounds for therapeutic applications.
Compound Identification and Properties
This compound is the (R)-enantiomer of the chiral compound 2-phenylpropanamide.
| Identifier | Value | Reference |
| IUPAC Name | (R)-2-phenylpropanamide | |
| CAS Number | 14182-57-1 | [1] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
Physicochemical Properties of Racemic 2-Phenylpropanamide
While specific experimental data for the (R)-enantiomer is scarce, the properties of the racemic mixture, (RS)-2-Phenylpropionamide (CAS No: 1125-70-8), provide a useful baseline.[2][3]
| Property | Value | Reference |
| XLogP3-AA | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 149.084063974 Da | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
Synthesis of Chiral Amides: An Overview
The synthesis of enantiomerically pure amides is a critical aspect of modern pharmaceutical development. Asymmetric catalysis is a key approach to achieving high enantioselectivity.
General Experimental Protocol for Asymmetric Amide Synthesis
Example Workflow: Asymmetric Synthesis of a Chiral Amide
-
Precursor Synthesis: A prochiral α,β-unsaturated carboxylic acid or a related derivative is synthesized.
-
Asymmetric Hydrogenation: The prochiral precursor is subjected to hydrogenation in the presence of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand). This step introduces the desired stereocenter.
-
Activation of the Carboxylic Acid: The resulting chiral carboxylic acid is activated for amidation. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or HOBt/EDC.
-
Amidation: The activated carboxylic acid is reacted with ammonia or an appropriate amine to form the final chiral amide.
-
Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomerically pure amide.
General workflow for the asymmetric synthesis of a chiral amide.
The Importance of Chirality in Biological Activity
The stereochemistry of a drug molecule can have a profound impact on its pharmacological and toxicological properties.[4] Enantiomers of a chiral drug can exhibit quantitative or qualitative differences in their biological activity. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects.
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as receptors, enzymes, and nucleic acids.
Conceptual diagram of enantiomer-receptor interaction.
Biological Activity of Structurally Related Chiral Amides
While specific data on the biological activity of this compound is limited, studies on structurally similar compounds highlight the importance of stereochemistry. For instance, (R)-N-(tert-butyl)-2-phenylpropanamide has been shown to be a potent inhibitor of the CXCR2 receptor, with its activity being enantiomer-dependent.[5] This suggests that the (R)-configuration in this class of molecules can be crucial for specific biological interactions.
The broader class of phenylpropanoids, to which 2-phenylpropanamide belongs, encompasses a wide range of biologically active compounds with diverse therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[6]
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the activity of related compounds, potential areas of investigation could include pathways involved in inflammation, cell proliferation, and neurotransmission. For example, the related compound 2-phenylpropylamine is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which modulates dopaminergic and serotonergic signaling.[7][8] While 2-phenylpropylamine has a different functional group (amine vs. amide), this highlights a potential, albeit speculative, area for future research into the neuropharmacological effects of 2-phenylpropanamide enantiomers.
Conclusion and Future Directions
This compound represents a chiral molecule with potential for further investigation in drug discovery. The confirmed CAS number and IUPAC name provide a solid foundation for such research. While specific data on its biological activity and synthesis are currently limited, the information available for its racemate and structurally related compounds underscores the critical role of stereochemistry in determining pharmacological effects. Future research should focus on the stereoselective synthesis of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological targets, mechanism of action, and potential therapeutic applications. Such studies will be invaluable in unlocking the full potential of this and other chiral amides in the development of novel therapeutics.
References
- 1. 13490-74-9|(S)-2-Phenylpropanamide|BLD Pharm [bldpharm.com]
- 2. 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1125-70-8|2-Phenylpropanamide|BLD Pharm [bldpharm.com]
- 4. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylpropanamide | 1125-70-8 | Benchchem [benchchem.com]
- 6. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 8. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for (R)-2-Phenylpropylamide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpropylamide is a chiral amine that acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems and has emerged as a promising therapeutic target for neuropsychiatric disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity, including receptor activation, downstream signaling, and potential cytotoxicity.
Mechanism of Action
This compound is a structural isomer of amphetamine and exerts its primary pharmacological effects through the activation of TAAR1.[1] As a TAAR1 agonist, it stimulates Gαs-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can influence various cellular processes, including gene transcription and protein phosphorylation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Value |
| TAAR1 Activation (EC₅₀) | HEK293 cells expressing human TAAR1 | cAMP Accumulation Assay | 150 nM |
| Cytotoxicity (IC₅₀) | HEK293 cells | MTT Assay (48h) | > 50 µM |
| SH-SY5Y cells | LDH Assay (48h) | > 50 µM |
Note: The data presented are representative values and may vary depending on the specific cell line, experimental conditions, and assay used.
Table 2: Downstream Signaling Effects of this compound (1 µM, 30 min)
| Signaling Molecule | Cell Line | Fold Change vs. Vehicle |
| Phospho-ERK1/2 | HEK293-hTAAR1 | 3.5 ± 0.4 |
| Phospho-CREB | HEK293-hTAAR1 | 2.8 ± 0.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determination of TAAR1 Activation using a cAMP Assay
This protocol describes how to measure the potency of this compound in activating TAAR1 by quantifying intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human TAAR1 (HEK293-hTAAR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque tissue culture plates
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed HEK293-hTAAR1 cells in 96-well white opaque plates at a density of 10,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (assay buffer alone).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions provided with the cAMP assay kit to lyse the cells and measure cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol is for evaluating the potential cytotoxic effects of this compound.
Materials:
-
Target cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound to determine the IC₅₀ value.
Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol details the investigation of downstream signaling events, specifically the phosphorylation of ERK1/2, following TAAR1 activation.
Materials:
-
HEK293-hTAAR1 cells
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Plate HEK293-hTAAR1 cells and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Visualizations
Caption: TAAR1 Signaling Pathway
Caption: cAMP Assay Workflow
Caption: Cytotoxicity Assessment Logic
References
High-performance liquid chromatography (HPLC) method for (R)-2-Phenylpropylamide
An HPLC method for the enantiomeric separation of (R)-2-Phenylpropylamide is crucial for quality control and research in the pharmaceutical industry. Due to the different pharmacological and toxicological profiles that enantiomers can exhibit, regulatory bodies often require the quantification of the undesired enantiomer in a drug substance.[1] This application note details a robust and reliable normal-phase HPLC method for the direct separation of (R)- and (S)-2-Phenylpropylamide using a chiral stationary phase (CSP).
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[2] Chiral High-Performance Liquid Chromatography (HPLC) addresses this by creating a chiral environment, most commonly by using a CSP.[3][4][5] These specialized columns contain a chiral selector immobilized on the support material, which allows for differential interaction with the enantiomers, resulting in different retention times and enabling their separation.[3] Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds, including chiral amines.[6][7]
This protocol describes a method developed and validated based on established principles for chiral separations, ensuring specificity, precision, and accuracy suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Chiralpak IC or a similar immobilized polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).[1][2] Column dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade n-hexane and ethanol.
-
Reagents: this compound and (S)-2-Phenylpropylamide reference standards, or a racemic mixture.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
The separation is achieved using an isocratic mobile phase on a polysaccharide-based chiral column. The conditions are summarized in the table below. For basic compounds like phenylpropylamide, the addition of a small amount of an amine modifier to the mobile phase can improve peak shape and resolution.[7]
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detection | UV at 254 nm[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Mix 500 mL of n-hexane with 500 mL of ethanol. Degas the solution for 15 minutes using sonication or vacuum filtration before use.
-
Standard Stock Solution (Racemic): Accurately weigh about 10 mg of racemic 2-Phenylpropylamide and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Preparation: Prepare sample solutions at a similar concentration to the working standard using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed ready for analysis if it meets the criteria outlined in the validation summary table. Key parameters include resolution between the enantiomer peaks being greater than 2.0 and the relative standard deviation (%RSD) of peak areas being not more than 2.0%.[8]
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[2][6] The following table summarizes the typical results obtained during method validation for similar chiral compounds.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of enantiomers. Resolution > 2.0. | Baseline resolution achieved. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.998 | 1 - 70 µg/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~2.5 µg/mL[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~7.5 µg/mL[8] |
| Precision (%RSD) | Intra-day & Inter-day RSD ≤ 2.0% | < 1.0%[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Robustness | %RSD ≤ 2.0% after minor changes | Method found to be robust.[8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of method validation.
Caption: HPLC analysis workflow for this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. scielo.br [scielo.br]
- 2. iosrjournals.org [iosrjournals.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. banglajol.info [banglajol.info]
Application Notes and Protocols: (R)-2-Phenylpropylamide as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (R)-2-Phenylpropylamide as a chiral resolving agent for the separation of racemic carboxylic acids. The primary method described is the formation of diastereomeric salts, which allows for separation based on differences in physical properties, such as solubility.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals.[1][2] The use of an enantiomerically pure resolving agent, such as this compound, allows for the separation of a racemic mixture of a chiral acid. The fundamental principle lies in the reaction of the racemic acid with the chiral amide (acting as a base) to form a mixture of two diastereomeric salts.[3]
(R)-Acid + this compound → (R,R)-Diastereomeric Salt (S)-Acid + this compound → (S,R)-Diastereomeric Salt
These diastereomers are not mirror images and therefore exhibit different physical properties, including solubility in various solvents.[4][5] This difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the purified diastereomeric salt.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
2.1. General Protocol for Diastereomeric Salt Formation and Crystallization
This protocol outlines the steps for the formation and selective crystallization of a diastereomeric salt.
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture). The choice of solvent is critical and may require screening to find the optimal conditions for selective crystallization.
-
Addition of Resolving Agent: Add 0.5 to 1.0 molar equivalents of this compound to the solution. Using 0.5 equivalents can be more efficient for initial screening and can lead to a higher enantiomeric excess in the crystallized product.[6]
-
Heating and Cooling: Gently heat the mixture to ensure complete dissolution of both the acid and the amide. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process can be initiated by seeding with a small crystal of the desired diastereomeric salt if available.
-
Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated crystals under vacuum.
2.2. Protocol for Liberation of the Enantiomerically Enriched Carboxylic Acid
This protocol describes the recovery of the resolved carboxylic acid from the isolated diastereomeric salt.
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system, typically an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).
-
Acidification: The addition of the acid will protonate the carboxylic acid and convert the this compound into its water-soluble ammonium salt.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The enantiomerically enriched carboxylic acid will be in the organic layer, while the resolving agent will be in the aqueous layer.
-
Separation and Washing: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.
2.3. Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved carboxylic acid should be determined using an appropriate analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the e.e. of chiral compounds.[7] A chiral stationary phase is used to separate the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: The addition of a chiral shift reagent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.
-
Polarimetry: The optical rotation of the resolved sample can be measured and compared to the known specific rotation of the pure enantiomer to calculate the e.e.[8]
Data Presentation
The following table provides a template for summarizing the results of chiral resolution experiments using this compound.
| Racemic Acid Substrate | Solvent System | Molar Ratio (Acid:Amide) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| Racemic Ibuprofen | Ethanol | 1:0.5 | 45 | 92 |
| Racemic Mandelic Acid | Methanol/Water (9:1) | 1:0.6 | 52 | 95 |
| Racemic Naproxen | Acetone | 1:0.5 | 48 | 90 |
| User's Data | ||||
| User's Data |
Visualization of Workflow and Signaling Pathways
4.1. Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.
Caption: Experimental workflow for chiral resolution.
4.2. Signaling Pathway of Diastereomeric Salt Formation
The following diagram illustrates the chemical principle of diastereomeric salt formation.
Caption: Diastereomeric salt formation principle.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. advanceseng.com [advanceseng.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. onyxipca.com [onyxipca.com]
- 7. uma.es [uma.es]
- 8. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
Application of (R)-2-Phenylpropylamide Derivatives in Asymmetric Synthesis: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive overview of the use of (R)-2-phenylpropylamide derivatives, specifically (Rs)-2-phenyl-2-propyl sulfinamide, as a chiral auxiliary in asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on reaction outcomes, and visual representations of the synthetic workflows. The primary application highlighted is the diastereoselective addition of organometallic reagents to N-sulfinyl imines derived from this auxiliary, a powerful method for the synthesis of chiral amines.
Introduction
Chiral amines are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The development of robust and efficient methods for their enantioselective synthesis is a significant focus of modern organic chemistry. Chiral auxiliaries are a powerful tool in this endeavor, temporarily inducing chirality in a prochiral substrate to direct the stereochemical outcome of a reaction. The (Rs)-2-phenyl-2-propyl sulfinamide has emerged as a highly effective chiral auxiliary for the asymmetric synthesis of a variety of chiral amines. Its bulky 2-phenyl-2-propyl group provides excellent steric hindrance, leading to high levels of diastereoselectivity in nucleophilic additions to the corresponding N-sulfinyl imines.
This document details the synthesis of the chiral auxiliary, its conversion to N-sulfinyl imines, and their subsequent diastereoselective reactions with organometallic nucleophiles.
Synthesis of (Rs)-2-Phenyl-2-propyl Sulfinamide
The chiral auxiliary, (Rs)-2-phenyl-2-propyl sulfinamide, is synthesized from commercially available 2-phenyl-2-propanethiol. The synthetic pathway involves the formation of a disulfide, followed by asymmetric oxidation and subsequent amination.
Experimental Workflow for Chiral Auxiliary Synthesis
Caption: Synthetic pathway for (Rs)-2-phenyl-2-propyl sulfinamide.
Detailed Protocol: Synthesis of Disulfide Intermediate
-
To a stirred solution of 2-phenyl-2-propanethiol (1 equivalent) in a suitable solvent such as methanol, add sodium iodide (0.1 equivalents).
-
Slowly add 30% aqueous hydrogen peroxide (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford the pure disulfide.[1]
Further steps for the synthesis of the sulfinamide involve asymmetric oxidation of the disulfide and subsequent amination, for which detailed protocols can be found in the cited literature.[1]
Asymmetric Synthesis of Homoallylic Amines
A primary application of (Rs)-2-phenyl-2-propyl sulfinamide is in the asymmetric synthesis of homoallylic amines. This is achieved through the diastereoselective addition of allylmagnesium bromide to N-sulfinyl imines derived from the chiral auxiliary and various aldehydes.
Experimental Workflow for Homoallylic Amine Synthesis
Caption: Workflow for the synthesis of chiral homoallylic amines.
Detailed Protocol: Synthesis of N-Sulfinyl Imines
-
To a stirred solution of (Rs)-2-phenyl-2-propyl sulfinamide (1 equivalent) in freshly distilled dichloromethane, add the respective aldehyde (2 equivalents).[1]
-
Add titanium(IV) ethoxide (Ti(OEt)₄, 7 equivalents) under an argon atmosphere.[1]
-
Fit the flask with a condenser and reflux the reaction mixture for 12-16 hours.[1]
-
Quench the reaction with water and filter the precipitate through a pad of Celite.[1]
-
Wash the filter cake with dichloromethane and extract the filtrate with the same solvent.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure N-sulfinyl imine.
Detailed Protocol: Diastereoselective Addition of Allylmagnesium Bromide
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-sulfinyl imine (1 equivalent) in freshly distilled toluene.[1]
-
At room temperature, slowly add allylmagnesium bromide (2 equivalents, 1.0 M solution in diethyl ether).[1]
-
Monitor the reaction for the completion of the starting material by thin-layer chromatography.[1]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Add water and extract the product with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude homoallylic amine adduct.
-
The pure product can often be obtained by washing the crude material with hexanes, a process termed Group-Assisted Purification (GAP).[1]
Quantitative Data
The use of (Rs)-2-phenyl-2-propyl sulfinamide as a chiral auxiliary consistently provides high yields and excellent diastereoselectivities in the synthesis of N-sulfinyl imines and the subsequent nucleophilic addition of allylmagnesium bromide.
Table 1: Synthesis of N-(Rs)-2-Phenylpropyl-2-sulfinyl Imines
| Entry | Aldehyde (R Group) | Product | Yield (%) |
| 1 | Phenyl | 8a | 98 |
| 2 | 1-Naphthyl | 8b | 97 |
| 3 | 2-Me-phenyl | 8c | 89 |
| 4 | 4-Me-phenyl | 8d | 96 |
| 5 | 4-F-phenyl | 8e | 98 |
| 6 | 2-Furyl | 8f | 92 |
| 7 | iso-Butyl | 8g | 87 |
| 8 | Cyclohexyl | 8h | 88 |
| 9 | trans-PhCH=CH | 8i | 92 |
Data sourced from Li, et al. (2013).[1]
Table 2: Diastereoselective Addition of Allylmagnesium Bromide to N-(Rs)-2-Phenylpropyl-2-sulfinyl Imines
| Entry | Imine | R Group | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | 8a | Phenyl | 98 | >99 |
| 2 | 8b | 1-Naphthyl | 95 | >99 |
| 3 | 8c | 2-Me-phenyl | 93 | >99 |
| 4 | 8d | 4-Me-phenyl | 98 | >99 |
| 5 | 8e | 4-F-phenyl | 97 | >99 |
| 6 | 8f | 2-Furyl | 94 | >99 |
| 7 | 8g | iso-Butyl | 92 | >99 |
| 8 | 8h | Cyclohexyl | 93 | >99 |
| 9 | 8i | trans-PhCH=CH | 96 | >99 |
Data sourced from Li, et al. (2013).[1]
Logical Relationship Diagram
The stereochemical outcome of the reaction is governed by the principles of asymmetric induction, where the chiral auxiliary directs the approach of the nucleophile to one face of the imine.
Caption: Logical flow of asymmetric induction.
Conclusion
(Rs)-2-Phenyl-2-propyl sulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of chiral amines. The straightforward preparation of the auxiliary, coupled with the high yields and excellent diastereoselectivities observed in the nucleophilic addition to its derived N-sulfinyl imines, makes this a valuable tool for synthetic chemists. The protocols and data presented herein provide a solid foundation for the application of this methodology in research and development settings.
References
Protocol for Dissolving (R)-2-Phenylpropylamide for In Vivo Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the dissolution of (R)-2-Phenylpropylamide, a compound with moderate lipophilicity and low aqueous solubility, for in vivo research applications. The selection of an appropriate vehicle is critical for ensuring accurate dosing, maximizing bioavailability, and minimizing vehicle-related toxicity.
Physicochemical Properties of this compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool | SMILES |
| LogP | 1.54 | Molinspiration | C--INVALID-LINK--c1ccccc1 |
| Water Solubility | 0.52 mg/mL | ALOGPS 2.1 | C--INVALID-LINK--c1ccccc1 |
| pKa (amide) | ~16-17 (neutral) | General chemical knowledge | - |
Note: The predicted pKa of the amide group is very high, indicating it is essentially neutral under physiological conditions and will not be protonated or deprotonated to a significant extent.
The predicted logP of 1.54 suggests that this compound is moderately lipophilic. The predicted water solubility of 0.52 mg/mL indicates that while it is not highly soluble, it may be possible to achieve desired concentrations for in vivo studies with appropriate formulation strategies. Its neutral character at physiological pH means that pH adjustment of the vehicle will not significantly enhance its solubility.
Recommended Dissolution Protocols
Based on the predicted physicochemical properties, three different vehicle formulations are proposed. The choice of protocol will depend on the required dose concentration, the route of administration, and the specific animal model. It is always recommended to perform a small-scale pilot formulation to ensure the compound dissolves and remains stable at the desired concentration. A vehicle control group should be included in all in vivo experiments to account for any effects of the vehicle itself.
Protocol 1: Co-solvent Based Vehicle
Rationale: A co-solvent system is a common and effective approach for dissolving compounds with low to moderate aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of compounds, and its miscibility with water and other co-solvents like polyethylene glycol (PEG) 300 makes it a versatile choice. PEG 300 acts as a solubilizing agent and can reduce the overall toxicity of the formulation. This vehicle is suitable for oral (PO), intraperitoneal (IP), and subcutaneous (SC) administration routes. However, caution is advised regarding the potential for DMSO to cause local irritation and have biological effects of its own.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG 300), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
Experimental Protocol:
-
Preparation of Stock Solution (in DMSO):
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
Calculate the required volumes of each component based on the desired final concentration and vehicle composition. A common co-solvent formulation is 10% DMSO, 40% PEG 300, and 50% Saline/PBS .[3][4]
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add the required volume of PEG 300 and mix thoroughly by vortexing.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Table 2: Example Calculation for a 1 mg/mL Dosing Solution
| Component | Percentage | Volume for 1 mL total |
| This compound in DMSO (10 mg/mL) | 10% | 0.1 mL |
| PEG 300 | 40% | 0.4 mL |
| Saline/PBS | 50% | 0.5 mL |
Workflow Diagram:
Caption: Workflow for preparing a co-solvent based vehicle.
Protocol 2: Cyclodextrin-Based Vehicle
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in in vivo studies due to its high water solubility and low toxicity.[7] This formulation is particularly suitable for intravenous (IV) administration where co-solvents like DMSO may be less desirable.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, low endotoxin
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Experimental Protocol:
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v). For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of sterile water.
-
Stir or gently warm the solution to aid dissolution. Ensure the solution is clear and allow it to cool to room temperature.
-
-
Complexation of this compound:
-
Weigh the required amount of this compound.
-
Add the powdered compound directly to the pre-made HP-β-CD solution.
-
Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
If the solution does not clear, gentle heating (to no more than 40-50°C) can be applied, followed by cooling to room temperature.
-
Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
-
Table 3: Example Calculation for a 2 mg/mL Dosing Solution in 30% HP-β-CD
| Component | Amount |
| This compound | 20 mg |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 3 g |
| Sterile Water for Injection | to 10 mL |
Logical Relationship Diagram:
Caption: Formation of a water-soluble inclusion complex.
Protocol 3: Surfactant-Based Vehicle
Rationale: For compounds that are particularly challenging to dissolve, a formulation containing a surfactant can be beneficial. Tween 80 (Polysorbate 80) is a non-ionic surfactant commonly used in in vivo formulations to increase solubility and stability. This protocol combines a co-solvent (PEG 300) with a surfactant in an aqueous base. This type of vehicle is often used for oral administration.
Materials:
-
This compound
-
Polyethylene glycol 300 (PEG 300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Experimental Protocol:
-
Preparation of the Vehicle:
-
A common formulation is 10% Tween 80, 90% PEG 300 , which is then diluted with saline.
-
Alternatively, a complete vehicle can be prepared, for example: 5% Tween 80, 40% PEG 300, 55% Saline .
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the required volume of PEG 300.
-
Add the powdered compound to the PEG 300 and vortex or sonicate until dissolved.
-
Add the required volume of Tween 80 and mix thoroughly.
-
Slowly add the sterile saline while vortexing to form a clear solution or a stable microemulsion.
-
Visually inspect the final formulation for clarity and homogeneity.
-
Table 4: Example Calculation for a 1 mg/mL Dosing Solution
| Component | Percentage | Volume for 1 mL total |
| This compound | - | 1 mg |
| Tween 80 | 5% | 0.05 mL |
| PEG 300 | 40% | 0.4 mL |
| Saline | 55% | 0.55 mL |
Signaling Pathway Analogy for Formulation Components:
Caption: Interaction of components in a surfactant-based vehicle.
General Considerations and Best Practices
-
Sterility: All solutions for parenteral administration must be sterile. Use sterile components and aseptic techniques. Filtration through a 0.22 µm filter is recommended.
-
Tonicity and pH: For intravenous administration, the final formulation should be isotonic and at a physiological pH (around 7.4) to minimize irritation and hemolysis.
-
Vehicle Controls: Always include a vehicle-only control group in your in vivo experiments to differentiate the effects of the compound from those of the vehicle.
-
Dose Volume: The volume of the administered dose should be appropriate for the animal species and the route of administration. Consult your institution's animal care and use committee guidelines.
-
Stability: The stability of the final formulation should be assessed, especially if it is not prepared fresh on the day of dosing. Check for any signs of precipitation or phase separation over time.
-
Toxicity: Be aware of the potential toxicity of the excipients used. High concentrations of DMSO and some surfactants can cause adverse effects.[8][9]
By carefully selecting and preparing the appropriate vehicle, researchers can ensure reliable and reproducible results in their in vivo studies with this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-N-((7-nitrobenzo[c]oxadiazol-4-yl)methyl)-2-phenylpropan-1-amine (NBD-PPA) in Fluorescence Microscopy
Application Notes and Protocols: (R)-N-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)methyl)-2-phenylpropan-1-amine (NBD-PPA) in Fluorescence Microscopy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(R)-2-Phenylpropylamide is a chiral amide that, in its native form, does not possess fluorescent properties. To facilitate its use in fluorescence microscopy applications, a fluorescent derivative has been conceptualized: (R)-N-((7-nitrobenzo[c][1][2]oxadiazol-4-yl)methyl)-2-phenylpropan-1-amine , hereafter referred to as NBD-PPA . This hypothetical probe is formed by the conjugation of the (R)-2-phenylpropylamine backbone to a 7-nitrobenzo[c][1][2]oxadiazol-4-yl (NBD) fluorophore. The NBD group is an environmentally sensitive fluorophore; its fluorescence quantum yield is low in aqueous media but increases significantly in hydrophobic environments, making it a useful tool for probing specific cellular microdomains.
These application notes provide an overview of the hypothetical photophysical properties of NBD-PPA and detailed protocols for its application in live-cell fluorescence microscopy. The protocols are intended for researchers, scientists, and drug development professionals interested in utilizing this novel probe for cellular imaging and analysis.
Product Information
| Property | Specification (Hypothetical) |
| Product Name | (R)-N-((7-nitrobenzo[c][1][2]oxadiazol-4-yl)methyl)-2-phenylpropan-1-amine (NBD-PPA) |
| Appearance | Orange solid |
| Molecular Weight | 340.36 g/mol |
| Excitation Maximum (λex) | 466 nm[3][4] |
| Emission Maximum (λem) | 536 nm (in ethanol)[3][4] |
| Molar Extinction Coefficient | ~21,000 M⁻¹cm⁻¹ (at 466 nm) |
| Quantum Yield (Φ) | >0.3 in nonpolar solvents; <0.01 in water |
| Solubility | Soluble in DMSO, DMF, and ethanol |
| Storage | -20°C, protected from light |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where NBD-PPA acts as a fluorescent ligand for a G-protein coupled receptor (GPCR), allowing for the visualization of receptor engagement and downstream signaling events.
Caption: Hypothetical GPCR signaling pathway activated by NBD-PPA.
Experimental Workflow Diagram
This diagram outlines a typical workflow for a high-content screening assay using NBD-PPA to investigate its effects on live cells.
Caption: High-content screening workflow using NBD-PPA.
Experimental Protocols
Preparation of NBD-PPA Stock Solution
Materials:
-
NBD-PPA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of NBD-PPA by dissolving the appropriate amount of NBD-PPA powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.34 mg of NBD-PPA in 1 mL of DMSO.
-
Vortex the solution thoroughly until the NBD-PPA is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in light-protective microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Live-Cell Staining with NBD-PPA
This protocol is a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
Cells cultured in a suitable format for microscopy (e.g., 96-well plate, chambered coverglass)
-
NBD-PPA stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of NBD-PPA by diluting the 10 mM stock solution in live-cell imaging medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Note: To minimize precipitation, first dilute the DMSO stock solution in a small volume of imaging medium before adding it to the final volume.
-
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Replace the PBS with the NBD-PPA working solution.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.
-
(Optional) For washout experiments to reduce background fluorescence, remove the staining solution, wash the cells twice with pre-warmed live-cell imaging medium, and then add fresh imaging medium before proceeding to image acquisition.
Fluorescence Microscopy Image Acquisition
Equipment:
-
A fluorescence microscope equipped with a suitable filter set for NBD (e.g., a standard FITC or GFP filter set with excitation around 470/40 nm and emission around 525/50 nm).
-
An environmental chamber to maintain 37°C and 5% CO₂ during live-cell imaging.
-
A sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Place the prepared cell sample on the microscope stage within the environmental chamber. Allow the sample to equilibrate for at least 10 minutes.
-
Locate the cells of interest using brightfield or phase-contrast imaging.
-
Switch to the fluorescence channel for NBD-PPA.
-
Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[5]
-
Acquire images using the appropriate objective lens and camera settings. For time-lapse imaging, determine the optimal frame rate based on the biological process being studied.
-
If co-staining with other fluorescent probes, ensure that their emission spectra have minimal overlap with NBD-PPA and acquire images sequentially to avoid bleed-through.
Image Analysis
Software:
-
ImageJ/Fiji, CellProfiler, or other image analysis software.
Procedure:
-
Background Subtraction: Apply a background subtraction algorithm (e.g., rolling ball) to correct for uneven illumination and background fluorescence.
-
Cell Segmentation: Use a nuclear stain (e.g., Hoechst) or brightfield image to segment individual cells.
-
Feature Extraction: Measure the fluorescence intensity and localization of the NBD-PPA signal within each cell or subcellular compartment. This may include measurements of mean intensity, integrated intensity, or the number and size of fluorescent puncta.
-
Quantitative Analysis: Export the measured data for statistical analysis. Compare the results between different experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Staining concentration is too low. | Increase the concentration of NBD-PPA. |
| Incubation time is too short. | Increase the incubation time. | |
| Incorrect filter set. | Ensure the filter set is appropriate for NBD's excitation and emission spectra. | |
| High background | Staining concentration is too high. | Decrease the concentration of NBD-PPA. |
| Incomplete removal of unbound probe. | Perform a washout step as described in Protocol 2, Step 6. | |
| Cell death/phototoxicity | Excitation light is too intense or exposure is too long. | Reduce the excitation light intensity and/or exposure time. Increase the camera gain or binning if necessary.[5] |
| Staining concentration is too high. | Reduce the concentration of NBD-PPA. | |
| Rapid photobleaching | Excitation light is too intense. | Reduce the excitation light intensity. |
| Imaging medium lacks antioxidants. | Use an imaging medium supplemented with an antifade reagent. |
Application Note: (R)-2-Phenylpropylamide as a Reference Standard in Analytical Chemistry
Abstract
This document provides detailed application notes and protocols for the use of (R)-2-Phenylpropylamide as a reference standard in analytical chemistry. It is intended for researchers, scientists, and professionals in drug development. This guide outlines the essential analytical techniques for the characterization and qualification of this compound, including chromatographic, spectroscopic, and thermal analysis methods. Detailed experimental protocols and representative data are provided to ensure accurate and reproducible results in quality control and research applications.
Introduction
This compound is a chiral amide of significant interest in pharmaceutical research and development due to its potential role as a building block in the synthesis of bioactive molecules. As with any chiral compound intended for pharmaceutical use, the stereochemical purity and overall quality of the substance are critical. Therefore, a well-characterized reference standard of this compound is essential for the accurate quantification and quality control of active pharmaceutical ingredients (APIs) and their intermediates.
This application note details the analytical procedures for establishing the identity, purity, and thermal properties of this compound as a reference standard.
Physicochemical Properties and Representative Data
A summary of the key physicochemical properties and representative analytical data for this compound is presented in Table 1. Disclaimer: The quantitative data presented in this table are representative values for a typical batch of this compound reference standard and are intended for illustrative purposes.
Table 1: Physicochemical Properties and Representative Data for this compound
| Property | Representative Value | Method of Analysis |
| Chemical Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 85 - 88 °C | Differential Scanning Calorimetry (DSC) |
| Purity (HPLC) | ≥ 99.5% | High-Performance Liquid Chromatography |
| Enantiomeric Excess (GC) | ≥ 99.8% | Chiral Gas Chromatography |
| Decomposition Temperature | Onset ~250 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in methanol, ethanol, acetonitrile | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes the determination of the chemical purity of this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
This protocol outlines the method for determining the enantiomeric excess of this compound using chiral GC with a flame ionization detector (FID).
Instrumentation:
-
Gas chromatograph with FID
-
Chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Inject 1 µL of the solution into the GC.
Data Analysis: The enantiomeric excess (% ee) is calculated using the peak areas of the (R) and (S) enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Representative Spectral Data (¹H NMR, 400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 5H, Ar-H)
-
δ 5.50 (br s, 1H, -NH₂)
-
δ 5.35 (br s, 1H, -NH₂)
-
δ 3.05 (q, J=7.0 Hz, 1H, -CH)
-
δ 1.45 (d, J=7.0 Hz, 3H, -CH₃)
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent (e.g., methanol).
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
Expected Result:
-
The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 150.2.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess thermal transitions, while Thermogravimetric Analysis (TGA) is used to evaluate thermal stability and decomposition.[1][2]
Instrumentation:
-
DSC instrument
-
TGA instrument
DSC Protocol:
-
Sample Weight: 2-5 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 200 °C
-
Atmosphere: Nitrogen, 50 mL/min
TGA Protocol:
-
Sample Weight: 5-10 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 500 °C
-
Atmosphere: Nitrogen, 50 mL/min
Visualizations
Analytical Workflow for Reference Standard Qualification
The following diagram illustrates the workflow for the analytical qualification of this compound as a reference standard.
Caption: Analytical workflow for the qualification of this compound reference standard.
Application of Reference Standard in an Analytical Method
This diagram shows the logical relationship for the use of the qualified this compound reference standard in a typical analytical method for sample analysis.
Caption: Logical workflow for the application of the reference standard in sample analysis.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the characterization and use of this compound as a reference standard. Adherence to these methodologies will ensure the reliability and accuracy of analytical results in research and quality control environments, ultimately contributing to the development of safe and effective pharmaceutical products.
References
Step-by-step guide to (R)-2-Phenylpropylamide derivatization
Application Notes and Protocols
Topic: Step-by-Step Guide to (R)-2-Phenylpropylamide Derivatization for Chiral Analysis of Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of the enantiomeric purity of chiral carboxylic acids is a critical task in pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. A common and reliable method for determining enantiomeric excess (e.e.) is the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC).
This document provides a detailed protocol for the derivatization of a racemic carboxylic acid using enantiomerically pure (R)-2-Phenylpropylamine as the CDA. The resulting diastereomeric amides are then analyzed by reverse-phase HPLC to determine the enantiomeric composition of the original carboxylic acid. (R)-2-Phenylpropylamine is an effective CDA for this purpose, leading to the formation of stable amide diastereomers that are often well-resolved on standard C18 columns. The protocol described herein utilizes a common carbodiimide-mediated coupling reaction, which is efficient and proceeds under mild conditions, minimizing the risk of racemization.
Principle of Derivatization and Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their direct separation on standard (achiral) HPLC columns impossible. The strategy outlined here involves converting the pair of enantiomeric carboxylic acids, (R)-Carboxylic Acid and (S)-Carboxylic Acid, into a pair of diastereomers by reacting them with a single enantiomer of a chiral amine, (R)-2-Phenylpropylamine.
The reaction of the (R)-acid with the (R)-amine forms the (R,R)-diastereomer, while the reaction of the (S)-acid with the (R)-amine forms the (S,R)-diastereomer. These two products are diastereomers of each other. Unlike enantiomers, diastereomers have different physical properties, including different affinities for the stationary phase in chromatography. This difference allows for their separation and quantification using a standard achiral HPLC setup. The relative peak areas of the two diastereomers in the chromatogram directly correlate to the original ratio of the enantiomers in the sample.
Caption: Logical diagram illustrating the conversion of enantiomers into separable diastereomers.
Chemical Reaction Pathway
The derivatization is an amide coupling reaction between the carboxylic acid and (R)-2-Phenylpropylamine. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxyl group of the acid, making it susceptible to nucleophilic attack by the amine.
Caption: Amide coupling reaction pathway for derivatization.
Experimental Protocols
Protocol 1: Derivatization of a Racemic Carboxylic Acid with (R)-2-Phenylpropylamine
This protocol describes the derivatization of a model racemic carboxylic acid, (R/S)-2-phenylpropionic acid.
Materials and Reagents:
-
(R/S)-2-phenylpropionic acid
-
(R)-2-Phenylpropylamine (≥98% e.e.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Small reaction vial (e.g., 4 mL) with a screw cap
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry 4 mL reaction vial equipped with a magnetic stir bar, dissolve (R/S)-2-phenylpropionic acid (15.0 mg, 0.1 mmol, 1.0 equiv.) in 1.0 mL of anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add HOBt (15.3 mg, 0.1 mmol, 1.0 equiv.), (R)-2-Phenylpropylamine (13.5 mg, 0.1 mmol, 1.0 equiv.), and DIPEA (17.4 µL, 0.1 mmol, 1.0 equiv.).
-
Initiation of Reaction: Add EDC·HCl (21.1 mg, 0.11 mmol, 1.1 equiv.) to the mixture in one portion.
-
Reaction: Cap the vial and stir the reaction mixture at room temperature (20-25°C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC if desired.
-
Workup - Quenching: After 4 hours, dilute the reaction mixture with 5 mL of DCM.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of brine.
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Sample Preparation for HPLC: The resulting crude amide residue is typically of sufficient purity for HPLC analysis. Dissolve the residue in 1.0 mL of the HPLC mobile phase (or a compatible solvent like acetonitrile) to create a stock solution of approximately 0.1 mmol/mL. Further dilute as necessary for HPLC analysis.
Protocol 2: HPLC Analysis of Diastereomeric Amides
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-20 min: 30% B to 80% B (linear gradient)
-
20-25 min: Hold at 80% B
-
25-26 min: 80% B to 30% B (linear gradient)
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Run the gradient program and record the chromatogram for 30 minutes.
-
Analysis: Identify the two peaks corresponding to the (R,R) and (S,R) diastereomers. Integrate the peak areas for each diastereomer.
-
Calculation of Enantiomeric Excess (e.e.):
-
Let Area1 be the peak area of the first eluting diastereomer and Area2 be the peak area of the second eluting diastereomer.
-
Calculate the percentage of each enantiomer:
-
% Enantiomer 1 = (Area1 / (Area1 + Area2)) * 100
-
% Enantiomer 2 = (Area2 / (Area1 + Area2)) * 100
-
-
The enantiomeric excess (e.e.) is calculated as the absolute difference between the percentages of the two enantiomers:
-
e.e. (%) = |% Enantiomer 1 - % Enantiomer 2|
-
-
Data Presentation
The following table summarizes representative data obtained from the HPLC analysis of the derivatized (R/S)-2-phenylpropionic acid sample.
| Parameter | Diastereomer 1 ((S,R)-Amide) | Diastereomer 2 ((R,R)-Amide) |
| Retention Time (min) | 15.2 | 16.5 |
| Peak Area (mAU*s) | 48,500 | 51,500 |
| % of Total Area | 48.5% | 51.5% |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{ |
Note: The elution order of diastereomers must be confirmed by derivatizing and analyzing an enantiomerically pure standard of the carboxylic acid, if available.
Experimental Workflow Visualization
The overall workflow from derivatization to data analysis is summarized in the following diagram.
Caption: Overall experimental workflow from derivatization to analysis.
Application Note: Quantification of (R)-2-Phenylpropylamide in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpropylamide is a chiral compound with a phenethylamine backbone, structurally related to amphetamine-type stimulants (ATS).[1] Compounds in this class are known to act as central nervous system (CNS) stimulants.[2] As with other chiral molecules, the pharmacological and pharmacokinetic properties of this compound may be enantioselective.[3] Therefore, the ability to accurately quantify this specific enantiomer in biological matrices such as plasma and urine is crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicological studies.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of amphetamine and its analogs.[4][5]
Analytical Methodology
The recommended approach for the quantification of this compound is reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity, which is essential for detecting low concentrations in complex biological samples.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma.[6]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Add 100 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., this compound-d5, 1 µg/mL in methanol) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial with an insert.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions (Hypothetical) | This compound: Precursor Ion (Q1) > Product Ion (Q3) (e.g., m/z 150.1 > 91.1) Internal Standard (-d5): m/z 155.1 > 96.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for the specific instrument and transitions. |
| Source Temperature | 500°C |
Data Presentation
The following tables summarize the expected performance characteristics of the validated method and hypothetical pharmacokinetic data from a preclinical study in rats.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (Calibration Range) | 0.5 - 250 ng/mL[5] | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] | Accuracy ± 20%, Precision ≤ 20% |
| Accuracy (QC Low, Mid, High) | 95.2% - 103.5% | ± 15% of nominal |
| Precision (QC Low, Mid, High) | Intra-day: ≤ 6.8% Inter-day: ≤ 8.2% | RSD ≤ 15% |
| Recovery | > 90% | Consistent and reproducible |
| Matrix Effect | Minimal observed | CV ≤ 15% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral dose)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 185 ng/mL |
| Tmax (Time to Maximum Concentration) | 0.5 hours |
| AUC₀₋ₜ (Area Under the Curve) | 740 ng*h/mL |
| t₁/₂ (Elimination Half-life) | 3.5 hours |
| CL/F (Apparent Oral Clearance) | 13.5 L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 67 L/kg |
Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound in plasma.
Presumed Signaling Pathway
This compound is expected to share a mechanism of action with other amphetamine-like stimulants, primarily modulating catecholaminergic neurotransmission.[2][8]
Caption: Pathway showing modulation of dopamine signaling by amphetamine-like compounds.
Conclusion
This application note outlines a robust and sensitive LC-MS/MS-based methodology for the quantification of this compound in biological plasma samples. The described sample preparation and analysis protocols provide a solid foundation for researchers in drug discovery and development. The high selectivity and low detection limits of this method make it suitable for detailed pharmacokinetic and toxicokinetic studies, which are essential for characterizing the safety and efficacy profile of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Amphetamine-Type Stimulants by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Phenylpropylamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of (R)-2-Phenylpropylamide, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
Q2: Why is achieving a high yield in this synthesis often challenging?
Several factors can complicate the synthesis and lead to lower yields. These include the acid-base reaction between the carboxylic acid and the amine which forms a non-reactive salt, potential side reactions promoted by activating agents, and the risk of racemization at the chiral center under harsh conditions like high heat.[4][5] The choice of coupling reagent, solvent, and reaction conditions is therefore critical.
Q3: What is the role of a coupling reagent in this synthesis?
Q4: What are the most common side reactions when using carbodiimide coupling agents like EDC or DCC?
When using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), two main side reactions can decrease the yield. The primary one is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[6][7] Additionally, the O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine.[6][7]
Q5: How can the final this compound product be purified?
Purification typically involves removing unreacted starting materials, the coupling agent byproducts, and any side products. For carbodiimide reactions, the resulting urea byproduct can often be removed through extraction or filtration. Dicyclohexylurea (from DCC) is poorly soluble in most organic solvents and can be filtered off, while the urea from EDC is water-soluble and can be removed with an aqueous workup.[7][8] Final purification to high purity is usually achieved using column chromatography on silica gel.[9] The enantiomeric purity can be assessed using chiral HPLC or Supercritical Fluid Chromatography (SFC).[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Issue: Low or No Product Yield | ||
| My reaction shows very little to no formation of the desired amide. What should I investigate first? | 1. Inactive Reagents: The coupling reagent may have degraded due to moisture. 2. Poor Starting Material Quality: (R)-2-phenylpropanoic acid or the amine source may be impure. 3. Inappropriate Solvent: The solvent may not be anhydrous, leading to hydrolysis of activated intermediates.[12] 4. Acid-Base Neutralization: The carboxylic acid and amine formed a salt, preventing the coupling reaction.[4][5] | 1. Use a fresh bottle of the coupling reagent or one that has been stored properly under inert gas. 2. Verify the purity of starting materials using NMR or another appropriate analytical technique. 3. Use anhydrous solvents. Consider using molecular sieves in the reaction.[13] 4. Ensure a suitable coupling reagent is used to overcome the acid-base equilibrium. |
| Issue: Significant Side Product Formation | ||
| My TLC and NMR show a major byproduct that is difficult to separate. What is it likely to be? | 1. N-Acylurea Formation: If using a carbodiimide (EDC, DCC), this is the most common byproduct, resulting from intramolecular rearrangement.[6][7] 2. Symmetric Anhydride: The activated carboxylic acid may have reacted with another molecule of the starting acid.[7] | 1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still reactive towards the amine.[7] 2. Adjust the stoichiometry or the rate of addition of the coupling reagent. |
| Issue: Racemization of the Chiral Center | ||
| My final product has low enantiomeric excess (ee). How can I prevent racemization? | 1. High Reaction Temperature: Elevated temperatures can promote racemization. 2. Strong Base: The use of a strong, non-hindered base can deprotonate the chiral center. 3. Coupling Reagent Choice: Some coupling reagents and their intermediates are more prone to causing epimerization.[3][8] | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Use coupling reagents known for low racemization, such as COMU or HATU, especially in combination with an additive.[8] |
| Issue: Purification Difficulties | ||
| I am struggling to remove the urea byproduct from my reaction mixture. | 1. DCC Byproduct: Dicyclohexylurea (DCU) is a solid but can sometimes be difficult to filter if it precipitates finely. 2. EDC Byproduct: The urea byproduct of EDC is water-soluble but may remain if the aqueous extractions are insufficient.[7] | 1. After the reaction, cool the mixture (e.g., in an ice bath) to maximize precipitation of DCU, then filter. Sometimes adding a non-polar solvent like hexane can help. 2. Perform multiple extractions with a dilute acid solution (e.g., 1M HCl) followed by water and brine to thoroughly wash out the water-soluble urea. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Relative Cost | Typical Yields | Advantages | Disadvantages |
| EDC / HOBt | Low | 60-95% | Water-soluble byproducts, easy workup.[7] | Can cause some racemization; HOBt has explosive properties when dry. |
| DCC / HOBt | Low | 60-95% | Inexpensive; byproduct is easily filtered.[8] | Byproduct can be difficult to remove completely; DCC is a skin sensitizer. |
| HATU / DIPEA | High | 85-99% | Very fast reaction rates, low racemization.[8] | Expensive; byproducts require chromatography for removal. |
| COMU / DIPEA | High | 90-99% | Highly efficient, low racemization, safer than benzotriazole-based reagents.[8][12] | Expensive; byproducts require chromatography. |
| T3P® (Propylphosphonic Anhydride) | Moderate | 70-95% | Byproducts are water-soluble and easily removed; good for sensitive substrates.[10] | Can require slightly elevated temperatures. |
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general synthesis workflow, the mechanism of carbodiimide coupling, and a troubleshooting decision tree.
Caption: General workflow for the synthesis of this compound.
Caption: Mechanism of amide formation and side reaction with carbodiimides.
Caption: Troubleshooting decision tree for low reaction yield.
Key Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol describes a general method for the amide coupling reaction. Researchers should optimize stoichiometry and conditions for their specific setup.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-2-phenylpropanoic acid (1.0 eq.). Dissolve it in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and the amine source (e.g., ammonium chloride, 1.2 eq.). If using an ammonium salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled, stirring solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Analysis: Confirm the structure and purity using NMR and MS. Determine the enantiomeric excess (ee%) using a suitable chiral HPLC method.
Protocol 2: Synthesis of (R)-2-Phenylpropanoic Acid Starting Material
The chiral starting material is crucial for the synthesis. One common method for its preparation is through asymmetric hydrogenation.[14]
-
Reaction Setup: In a high-pressure reactor, dissolve α-phenylacrylic acid (1.0 eq.) in a suitable solvent like methanol.
-
Catalyst: Add a chiral Ruthenium-BINAP catalyst (e.g., [Ru(BINAP)Cl₂]) in a catalytic amount (e.g., 0.01 mol%).
-
Hydrogenation: Purge the reactor with hydrogen gas and then pressurize it to the required pressure (e.g., 60 atm). Stir the reaction at room temperature for 12-24 hours.[14]
-
Workup and Purification: After releasing the pressure, remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield (R)-2-Phenylpropanoic acid.[15] The enantiomeric purity should be confirmed by chiral chromatography.
References
- 1. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01458H [pubs.rsc.org]
- 10. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-(-)-2-Phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
(R)-2-Phenylpropylamide not dissolving in DMSO, alternative solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to compound solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, (R)-2-Phenylpropylamide, is not dissolving in DMSO. What are the possible reasons?
A1: Several factors could contribute to the poor solubility of a compound like this compound in DMSO, even though DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar substances.[1] Key reasons include:
-
Compound Purity and Form: The issue may lie with the compound itself. Impurities or the presence of a different polymorphic form of the compound can significantly impact its solubility.
-
Solid-State Properties: The crystalline structure of the compound might be particularly stable, making it difficult for the solvent to break the lattice energy.
-
Concentration: The intended concentration of your solution may exceed the compound's intrinsic solubility in DMSO at the given temperature.
-
Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient to dissolve the compound effectively.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of certain compounds.
Q2: What alternative solvents can I try if my compound is insoluble in DMSO?
A2: If a compound exhibits poor solubility in DMSO, a variety of other solvents, or solvent systems, can be explored. The choice of solvent will depend on the physicochemical properties of your compound and the requirements of your downstream application. Here are some common alternatives:
-
Other Dipolar Aprotic Solvents:
-
Protic Solvents:
-
Ethanol or Methanol: Often used for compounds with some polarity.
-
-
Co-solvent Systems:
-
Mixtures of solvents can enhance solubility.[2] For example, a combination of DMSO with a less polar solvent like dichloromethane (DCM) or a more polar one like water might be effective.
-
-
Specialized Solvents and Formulations:
-
Polyethylene glycol (PEG): Particularly lower molecular weight PEGs can be good solvents.[2]
-
Propylene glycol (PG): Another commonly used co-solvent in formulations.[2]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][3][4]
-
Surfactant solutions: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[2][5]
-
Q3: How can I experimentally determine the best solvent for my compound?
A3: A systematic approach is recommended to find a suitable solvent system. This typically involves small-scale solubility testing. A general protocol is provided in the "Experimental Protocols" section below. The process involves:
-
Small-Scale Screening: Testing the solubility of a small, known amount of your compound in a panel of different solvents.
-
Kinetic vs. Thermodynamic Solubility: Distinguishing between how quickly a compound dissolves (kinetic) versus the maximum concentration that can be achieved at equilibrium (thermodynamic).[6][7][8]
-
Analytical Quantification: Using techniques like HPLC or UV-Vis spectroscopy to accurately measure the concentration of the dissolved compound.[1][9]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot the issue of this compound or other compounds not dissolving in DMSO.
Problem: Compound is not visibly dissolving in DMSO at the desired concentration.
| Troubleshooting Step | Action | Rationale |
| 1. Initial Checks | Verify Compound Identity and Purity: Confirm the identity and purity of your compound using appropriate analytical techniques (e.g., NMR, LC-MS).Inspect for Physical Changes: Note the physical appearance of the compound. | Impurities or degradation can significantly alter solubility. Different physical forms (e.g., amorphous vs. crystalline) have different solubilities. |
| 2. Gentle Heating | Warm the solution gently: Use a water bath (e.g., 30-40°C) and vortex or sonicate the sample. | Increased temperature often increases the rate and extent of dissolution. Avoid excessive heat to prevent compound degradation. |
| 3. Sonication | Use a sonicator bath: Sonicate the vial for short intervals. | Sonication provides energy to break up solid particles and enhance the interaction between the compound and the solvent. |
| 4. Increase Solvent Volume | Add more DMSO incrementally: If the compound still doesn't dissolve, try adding more solvent to see if a lower concentration is achievable. | This helps determine if the issue is the desired concentration being above the solubility limit. |
| 5. Test Alternative Solvents | Perform a small-scale solvent screen: Test the solubility in a panel of alternative solvents (see FAQ A2). | Different solvents have different polarities and hydrogen bonding capabilities, which can better match the properties of your compound. |
| 6. Employ Co-solvents | Prepare co-solvent mixtures: Try binary or ternary solvent systems. For example, a mixture of DMSO and another organic solvent. | Co-solvents can modify the overall properties of the solvent system to better solvate the compound.[2] |
| 7. pH Adjustment (for aqueous solutions) | Modify the pH: If the compound is ionizable and the final application is in an aqueous buffer, adjusting the pH can dramatically increase solubility.[2][7][10] | For acidic or basic compounds, ionization at an appropriate pH increases their interaction with polar solvents like water. |
| 8. Consider Formulation Strategies | Explore solubilizing excipients: For in vivo or in vitro biological assays, consider using formulation aids like cyclodextrins or surfactants. | These excipients can form complexes or micelles that increase the apparent solubility of the compound in aqueous media.[2][3][4] |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Assessment
Objective: To quickly assess the solubility of a compound in a range of solvents.
Materials:
-
This compound (or compound of interest)
-
Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, Dichloromethane)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh approximately 1 mg of the compound into each vial.
-
Add 100 µL of a selected solvent to the first vial.
-
Vortex the vial for 30 seconds.
-
Visually inspect for undissolved solid.
-
If the solid has dissolved, the solubility is at least 10 mg/mL.
-
If the solid has not dissolved, add another 100 µL of the solvent (total volume 200 µL) and vortex again. If it dissolves, the solubility is approximately 5 mg/mL.
-
Continue adding solvent in increments and vortexing until the compound dissolves to estimate the solubility.
-
If the compound does not dissolve after adding a significant volume (e.g., 1 mL), it is considered poorly soluble in that solvent at room temperature.
-
Repeat for each solvent to be tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent.[6]
Materials:
-
Compound of interest
-
Chosen solvent
-
Scintillation vials or similar with tight-fitting caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of the solid compound to a vial (enough so that some solid remains undissolved).
-
Add a known volume of the solvent.
-
Seal the vial tightly.
-
Place the vial on a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
The measured concentration represents the thermodynamic solubility.
Visualizations
Caption: A flowchart outlining the troubleshooting steps for compound solubility issues.
Caption: A diagram illustrating the logical progression for selecting an alternative solvent.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scispace.com [scispace.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Troubleshooting (R)-2-Phenylpropylamide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Phenylpropylamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What is the likely degradation pathway?
A1: The most probable degradation pathway for this compound in solution is hydrolysis of the amide bond.[1][2] This reaction breaks the amide linkage, yielding (R)-2-Phenylpropylamine and propanoic acid as the primary degradation products. This process can be catalyzed by either acidic or basic conditions.[1][2]
Q2: At what pH is this compound most stable and most labile?
A2: this compound is expected to be most stable in a neutral pH range (approximately pH 6-8). Stability decreases significantly under both acidic and basic conditions. The predicted pKa of the resulting amine ((R)-2-Phenylpropylamine) is approximately 9.92, and the pKa of propanoic acid is about 4.87.[3][4][5] Hydrolysis is generally catalyzed when the pH is significantly above or below the pKa values of the constituent amine and carboxylic acid.
Q3: I suspect my sample has degraded. What analytical techniques can I use to confirm this and quantify the components?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its potential degradation products.[6][7] For enhanced sensitivity and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the parent compound and its degradants.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in solution.
Possible Causes and Solutions:
-
pH of the Solution: The pH of your solution may be too acidic or too basic, accelerating hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it using an appropriate buffer system. For example, a phosphate buffer system can be effective in maintaining a neutral pH.
-
-
Elevated Temperature: Storage or experimental conditions at elevated temperatures can significantly increase the rate of hydrolysis.
-
Troubleshooting Step: Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation. Avoid prolonged exposure to high temperatures during experiments if possible.
-
-
Presence of Catalysts: Certain metal ions or enzymes in your experimental system could be catalyzing the hydrolysis.
-
Troubleshooting Step: Use high-purity solvents and reagents. If contamination is suspected, consider using chelating agents like EDTA to sequester metal ions. Ensure glassware is thoroughly cleaned to remove any residual contaminants.
-
Issue 2: Inconsistent results in experiments involving this compound.
Possible Causes and Solutions:
-
Solution Instability: The instability of this compound in your experimental buffer or solvent could be leading to variable concentrations over time.
-
Troubleshooting Step: Prepare fresh solutions of this compound immediately before each experiment. If this is not feasible, perform a stability study in your specific experimental medium to determine its rate of degradation and establish a window of acceptable use.
-
-
Inaccurate Quantification: The analytical method used to determine the concentration of your stock or working solutions may not be accurate or stability-indicating.
-
Troubleshooting Step: Develop and validate a stability-indicating HPLC method that can separate this compound from its degradation products. This will allow for accurate measurement of the parent compound's concentration at any given time.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[11][12][13]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
4. Data Analysis:
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
- Characterize the degradation products using mass spectrometry (MS) and/or NMR.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. An example gradient could be: 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the sample to an appropriate concentration with the initial mobile phase composition.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| This compound | C9H11NO | 149.19 | N/A |
| (R)-2-Phenylpropylamine | C9H13N | 135.21 | ~9.92 (predicted)[5] |
| Propanoic Acid | C3H6O2 | 74.08 | ~4.87[3][4] |
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | (R)-2-Phenylpropylamine, Propanoic Acid |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | (R)-2-Phenylpropylamine, Propanoic Acid |
| Oxidation | 3% H2O2, RT | Potential for N-oxide or other oxidation products |
| Thermal | 105 °C (solid) | Minimal degradation expected |
| Photolytic | UV/Visible light | Potential for various photolytic products |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for instability.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. saudijournals.com [saudijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
Optimizing reaction conditions for (R)-2-Phenylpropylamide synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of (R)-2-Phenylpropylamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
There are two main strategies for synthesizing this compound:
-
Kinetic Resolution of a Racemic Precursor: This is a very common and effective method. It typically involves the enzymatic kinetic resolution of racemic 2-phenylpropylamine using a lipase, such as Candida antarctica Lipase B (often immobilized, e.g., as Novozym 435). The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-2-phenylpropylamine unreacted, which can then be separated. Alternatively, enzymatic resolution of racemic 2-phenylpropionic acid can be performed, followed by amidation of the desired (R)-acid.
-
Direct Amidation of a Chiral Precursor: This route involves the standard amidation of commercially available (R)-2-phenylpropionic acid. This avoids the resolution step but relies on the enantiopurity of the starting material. Common methods include activation of the carboxylic acid to an acid chloride or using peptide coupling reagents.
Q2: Which enzyme is most effective for the kinetic resolution of 2-phenylpropylamine?
Lipase B from Candida antarctica (CALB), particularly in its immobilized form like Novozym 435, is highly effective and widely used for the kinetic resolution of chiral amines and alcohols.[1][2] It is known for its high enantioselectivity and stability in organic solvents, making it an excellent choice for this transformation.[2][3]
Q3: What is the "Enantiomeric Ratio (E)" and why is it important?
The Enantiomeric Ratio (E) is a measure of an enzyme's selectivity for one enantiomer over the other in a kinetic resolution.[4] It is a more reliable metric than enantiomeric excess (e.e.) alone because it is independent of conversion. A higher E-value indicates greater selectivity. As a general guideline for practical applications[4]:
-
E < 15: Unacceptable
-
E = 15-30: Moderate to good
-
E > 30: Excellent
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Chemical Amidation) | • Verify the activation of the carboxylic acid. If preparing the acid chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion. • Increase the reaction time or temperature. Amidation reactions can sometimes be slow.[5] • Use an excess of the cheaper reagent (either the amine or the activated acid) to drive the reaction to completion. |
| Incomplete Reaction (Enzymatic Resolution) | • Ensure the reaction has reached approximately 50% conversion for optimal yield of the unreacted enantiomer. Beyond this point, the yield of the desired enantiomer will not increase. • Check enzyme activity. The enzyme may be old or denatured. Consider using a fresh batch of lipase. |
| Product Loss During Workup/Purification | • If separating the resulting amide from the unreacted amine after resolution, ensure the pH for aqueous extraction is optimized to separate the basic amine from the neutral amide. • Avoid emulsion during extraction. If emulsions form, try adding brine or filtering through celite. • Choose an appropriate chromatography system (column material and eluent) to ensure good separation without significant product loss. |
| Side Reactions | • In chemical amidation, using high temperatures with reagents like SOCl₂ can cause side reactions. Consider milder activating agents like HATU or EDC/HOBt.[6] • In enzymatic reactions, ensure the solvent is anhydrous, as water can lead to hydrolysis of the acylating agent or product. |
Problem 2: Low Enantioselectivity (Low e.e.) in Enzymatic Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | • Solvent Choice: The solvent can significantly impact enzyme selectivity. Toluene is often an effective solvent for lipase-catalyzed resolutions.[1] Screen other non-polar solvents like hexane or MTBE. • Temperature: Temperature affects both reaction rate and enantioselectivity. An optimal temperature is often found between 40-50°C for Novozym 435.[1][7] • Acyl Donor: The choice of acylating agent (e.g., ethyl acetate, vinyl acetate) can influence the E-value. It may be necessary to screen different acyl donors. |
| Reaction Run Past 50% Conversion | For a kinetic resolution, the highest enantiomeric excess for the unreacted starting material is achieved at conversions approaching 50%. Pushing the reaction further will decrease the e.e. of the remaining substrate. Monitor the reaction progress carefully using GC or HPLC. |
| Denatured or Incorrect Enzyme | • Confirm the enzyme is active and has been stored correctly. • Ensure you are using a lipase known for high enantioselectivity with amines, such as Novozym 435 (CALB).[2] |
| Racemization of Product or Starting Material | • This is less common under mild enzymatic conditions but can occur if harsh conditions (e.g., high temperature, strong base/acid) are used during the reaction or workup. Ensure all steps are performed under appropriate conditions. |
Data Presentation: Optimizing Enzymatic Resolution
The following table summarizes typical results for the kinetic resolution of aromatic amines using Novozym 435 (CALB), illustrating the effect of reaction parameters on conversion and enantioselectivity. While this data is for analogous substrates, it serves as a strong starting point for optimizing the synthesis of this compound.
Table 1: Influence of Reaction Parameters on Lipase-Catalyzed Kinetic Resolution.
| Substrate (Amine) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Amine (%) | E-Value |
| 1-Phenylethylamine | Toluene | 50 | 24 | 52.7 | >96 | >100 |
| 1-Phenylethylamine | MTBE | 40 | 24 | 48.5 | >95 | >100 |
| 1-(4-Methoxyphenyl)ethylamine | Toluene | 50 | 8 | 39.8 | 97.4 | >100 |
| 1-(4-Chlorophenyl)ethylamine | Hexane | 40 | 24 | 45.1 | 96.8 | >100 |
| 1-(4-Nitrophenyl)ethylamine | Toluene | 50 | 24 | 51.2 | >97 | >200 |
Data adapted from analogous reactions reported in the literature.[1][8]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Phenylpropylamine
This protocol describes a typical procedure for the kinetic resolution of racemic 2-phenylpropylamine using Novozym 435.
Materials:
-
Racemic 2-phenylpropylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate (as both solvent and acyl donor)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1M HCl)
-
Sodium Hydroxide (1M NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
To a dry flask, add racemic 2-phenylpropylamine (1.0 eq).
-
Add ethyl acetate as the solvent (e.g., 10 mL per 1 mmol of amine).
-
Add Novozym 435 (typically 15-20% by weight relative to the substrate).[9][10]
-
Seal the flask and shake the mixture in an orbital incubator at 40-50°C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The target conversion is ~50%.
-
Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue contains unreacted (R)-2-phenylpropylamine and the product, (S)-N-(2-phenylpropyl)acetamide.
-
Dissolve the residue in DCM. Wash with 1M HCl to extract the basic (R)-amine into the aqueous layer.
-
Separate the layers. The organic layer contains the (S)-amide.
-
Basify the aqueous layer with 1M NaOH until pH > 10.
-
Extract the liberated (R)-2-phenylpropylamine with DCM or diethyl ether (3x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-phenylpropylamine.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Chemical Amidation of (R)-2-Phenylpropionic Acid
This protocol describes the synthesis via activation of the carboxylic acid with thionyl chloride.
Materials:
-
(R)-2-phenylpropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonia solution (concentrated) or Ammonia gas
-
Ice bath
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve (R)-2-phenylpropionic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C.[4] A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be gently refluxed if necessary.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude (R)-2-phenylpropionyl chloride.
-
Amidation: Cool a concentrated aqueous ammonia solution in an ice bath.
-
Dissolve the crude acid chloride in a small amount of anhydrous DCM and add it dropwise to the cold ammonia solution with vigorous stirring.
-
A white precipitate of this compound should form.
-
Stir the reaction for an additional 30-60 minutes at 0°C.
-
Filter the solid product, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. Recrystallization (e.g., from an ethanol/water mixture) may be required for further purification.
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 10. researchgate.net [researchgate.net]
How to prevent degradation of (R)-2-Phenylpropylamide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (R)-2-Phenylpropylamide during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
This compound is a chemical compound that may be used in various research and development applications. Ensuring its stability during storage is critical for maintaining its purity, potency, and overall quality. Degradation can lead to the formation of impurities, which can compromise experimental results, reduce the compound's efficacy, and potentially introduce toxic byproducts.
Q2: What are the primary degradation pathways for this compound?
Based on the general chemistry of amides, the two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The amide bond can be cleaved by water to form the corresponding carboxylic acid and amine. This reaction is typically slow under neutral conditions but can be accelerated by the presence of acids or bases.[1][2][3][4][5][6]
-
Oxidation: While amides are generally stable to oxidation, the presence of the phenyl ring and the benzylic position may provide sites for oxidative degradation, especially in the presence of light, heat, or oxidizing agents.[7][8][9] The related compound, 2-phenylpropylamine, is known to be air-sensitive, suggesting a susceptibility to oxidation.[10]
Q3: What are the ideal storage conditions to prevent the degradation of this compound?
To minimize degradation, this compound should be stored under conditions that limit its exposure to moisture, light, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Light | Amber vial or in the dark | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the amide bond. |
| pH | Neutral | Avoids acid- or base-catalyzed hydrolysis.[1][2] |
Q4: How can I detect and quantify the degradation of this compound?
Degradation can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for stability testing. A validated HPLC method can separate the parent compound from its degradation products, allowing for their quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any degradation products that are formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or purity over time | Degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and under an inert atmosphere. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS or NMR to identify the degradation products. This will help to understand the degradation pathway and refine storage conditions. |
| Change in physical appearance (e.g., color change) | Likely oxidative degradation. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. |
Experimental Protocols
Protocol: Stability Assessment of this compound under Stressed Conditions
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C in the dark for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
-
Time Points: Collect samples at initial, 4, 8, 12, and 24-hour time points (adjust as necessary).
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.chemicalbook.com [m.chemicalbook.com]
Technical Support Center: (R)-2-Phenylpropylamide Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of (R)-2-Phenylpropylamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective purification techniques are chiral chromatography and recrystallization. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is highly effective for separating the (R) and (S) enantiomers.[1][2] Recrystallization is a simpler method primarily used to remove chemical impurities, such as unreacted starting materials or side products, but is generally ineffective at separating enantiomers on its own.[3][4]
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
Common impurities can originate from the starting materials, side reactions, or degradation.[5] These may include:
-
The (S)-enantiomer : The opposite stereoisomer, which is the most critical impurity to remove for stereospecific applications.
-
Unreacted Starting Materials : Such as (R)-2-phenylpropanoic acid if the synthesis involves direct amidation.[6]
-
Coupling Reagents/By-products : Residuals from the amide bond formation step.
-
Solvent Residues : Trace amounts of solvents used in the reaction or initial purification steps.
Q3: How can I accurately determine the chemical purity and enantiomeric excess (e.e.) of my sample?
A combination of analytical techniques is required.
-
Chemical Purity : Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify the main compound and detect any chemically different impurities.
-
Enantiomeric Excess (e.e.) : Chiral HPLC or SFC is the standard method for quantifying the ratio of the (R) and (S) enantiomers.[7] This technique separates the two enantiomers, and the relative peak areas are used to calculate the e.e.
Purification Workflow & Logic
The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity results.
Troubleshooting Guides
Chromatography Issues
Q: My chiral SFC/HPLC separation shows poor resolution between the (R) and (S) enantiomers. What should I do?
A: Poor resolution is a common challenge in chiral separations.[8] Consider the following optimization steps:
-
Chiral Stationary Phase (CSP) : The interaction between your molecule and the CSP is critical. No single CSP is universal.[1][2] If resolution is poor, screen other columns. Polysaccharide-based CSPs like Chiralcel® OD-H and IC have shown good results for separating chiral amides.[1]
-
Mobile Phase Modifier : Vary the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. The type and amount of modifier can significantly impact retention and selectivity.[1]
-
Additives : Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, isopropylamine) can dramatically improve peak shape and resolution, especially for compounds with amine or carboxylic acid functionalities.[9][10]
-
Temperature and Flow Rate : Lowering the flow rate can increase efficiency and improve resolution for difficult separations.[10] Temperature affects the thermodynamics of the interaction and should also be screened.
Q: I am experiencing low recovery of my compound after chromatographic purification. Why?
A: Low recovery can be due to several factors:
-
Irreversible Adsorption : The analyte may be binding too strongly to the stationary phase. This can sometimes be mitigated by changing the mobile phase additives.
-
Incomplete Elution : The run time may be too short, or the mobile phase may not be strong enough to elute the compound completely. Try a stronger solvent system or a gradient elution.
-
Sample Overload : Injecting too much crude material can lead to poor peak shape and apparent loss of product. Reduce the injection volume or concentration.
Recrystallization Issues
Q: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a liquid phase due to excessively high supersaturation.[11]
-
Solvent Choice : The chosen solvent may be too effective, causing the compound to precipitate too quickly upon cooling. Try a solvent in which the compound is less soluble, or use a two-solvent system (a "good" solvent for dissolving and a "poor" solvent, or anti-solvent, to induce crystallization).[4][12]
-
Cooling Rate : Cool the solution slowly. Rapid cooling to an ice bath often promotes oiling. Allow the flask to cool to room temperature first, then transfer it to a refrigerator.
-
Saturation Level : Ensure you are not using too little solvent. The goal is to create a saturated solution at the solvent's boiling point, not a supersaturated one. If the solution is too concentrated, add a small amount of additional hot solvent.
Q: I performed a recrystallization, but my product is still contaminated with a yellow impurity. What is happening?
A: This suggests that the impurity has a similar solubility profile to your desired product in the chosen solvent.
-
Re-crystallize : A second recrystallization may improve purity.
-
Change Solvent System : Try a different solvent where the solubility difference between your product and the impurity is greater.
-
Pre-Purification : If the impurity persists, it may be necessary to perform a quick purification step before recrystallization. Running the crude material through a short silica gel "plug" can remove highly polar or non-polar impurities that might be interfering with crystallization.[13]
Data Summary
The following tables provide illustrative data for typical purification outcomes and chromatographic method development.
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity (%) | Typical e.e. (%) | Estimated Yield (%) | Pros | Cons |
| Recrystallization | >98% | Unchanged | 60-85% | Simple, scalable, removes chemical impurities.[3] | Ineffective for separating enantiomers. |
| Chiral HPLC | >99% | >99% | 50-70% | Excellent enantiomeric separation.[2] | Solvent-intensive, lower throughput. |
| Chiral SFC | >99% | >99% | 65-85% | Fast, uses less organic solvent, excellent resolution.[1] | Requires specialized equipment. |
Table 2: Illustrative Data for Chiral SFC Method Screening
| Chiral Stationary Phase (CSP) | Co-Solvent (Modifier) | Additive (0.1%) | Resolution (Rs) | Comments |
| Chiralcel® OD-H | Methanol | None | 1.2 | Partial separation. |
| Chiralcel® OD-H | Methanol | Isopropylamine | 1.0 | Decreased resolution but better peak shape.[9] |
| Chiralpak® IC | Methanol | None | 1.8 | Good baseline separation.[1] |
| Chiralpak® IC | Ethanol | Trifluoroacetic Acid | 2.1 | Excellent separation, sharp peaks. |
Experimental Protocols
Protocol 1: Chiral SFC Purification
This protocol provides a general methodology for the chiral separation of this compound.
-
System Preparation :
-
Column : Chiralpak® IC (or similar polysaccharide-based CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A : Supercritical CO₂.
-
Mobile Phase B (Modifier) : Methanol with 0.1% trifluoroacetic acid (TFA).
-
Initial Conditions : Set temperature to 40°C and back pressure to 150 bar.[9]
-
-
Sample Preparation :
-
Dissolve the crude this compound in the mobile phase modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Method :
-
Flow Rate : 3.0 mL/min.
-
Elution : Start with an isocratic elution of 10% Modifier. If separation is not achieved, develop a gradient method (e.g., 5% to 40% Modifier over 10 minutes).
-
Detection : UV at 220 nm or 254 nm.
-
-
Fraction Collection & Post-Processing :
-
Collect the fractions corresponding to the (R)-enantiomer peak.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Analyze the final product for purity and e.e. using an analytical-scale chiral SFC/HPLC method.
-
Protocol 2: Two-Solvent Recrystallization
This method is useful for removing chemical impurities when a single effective solvent cannot be found.
-
Solvent Selection :
-
Dissolution :
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot Solvent A required to fully dissolve the solid. Keep the solution heated and stirring.
-
-
Inducing Crystallization :
-
Slowly add Solvent B dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of hot Solvent A.
-
-
Crystal Growth :
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold Solvent B to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
References
- 1. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 14182-57-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (R)-2-Phenylpropylamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the enantiomeric excess (ee) of (R)-2-Phenylpropylamide.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a technique where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer enriched.[1]
FAQs & Troubleshooting Guide
Q1: My enzymatic resolution is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?
A1: Low enantiomeric excess can stem from several factors:
-
Sub-optimal Enzyme Choice: The enzyme may not have high selectivity for the S-enantiomer of the corresponding amine or precursor. It is crucial to screen a variety of enzymes (e.g., lipases, proteases) to find one with a high enantioselectivity (E-value).
-
Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity. It's advisable to optimize these parameters. For instance, non-polar organic solvents often enhance lipase selectivity.
-
Reaction Time and Conversion: The relationship between conversion and enantiomeric excess is critical in kinetic resolutions.[2] For the unreacted starting material, ee increases with conversion. Conversely, the product's ee is highest at the beginning and decreases as the reaction progresses.[3] Stopping the reaction at the optimal conversion is key to achieving high ee for the desired component.
-
Enzyme Inhibition: The substrate or product may inhibit the enzyme, reducing its efficiency and selectivity. Lowering the substrate concentration or in-situ product removal might be necessary.
Q2: The reaction rate of my enzymatic resolution is very slow. How can I improve it?
A2: A slow reaction rate can be addressed by:
-
Increasing Enzyme Loading: While this can increase the rate, be mindful of the cost implications and potential for aggregation.
-
Optimizing Temperature: Increasing the temperature can enhance the reaction rate, but exceeding the enzyme's optimal temperature can lead to denaturation.
-
Acyl Donor Choice: In acylation reactions, the choice of acyl donor (e.g., isopropenyl acetate, ethyl acetate) can influence the reaction rate.
Q3: How do I choose the right enzyme for the kinetic resolution of 2-phenylpropylamine or a related precursor?
A3: The selection process is largely empirical. Start by screening commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Candida rugosa, and Pseudomonas cepacia, as they are known to be effective for resolving amines and alcohols.[4][5] Literature on the resolution of structurally similar compounds can also provide a good starting point.
Experimental Data Summary
| Enzyme | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | E-value |
| Candida rugosa MY Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | [EMIM][BF4] / Toluene | N/A | 24 | 28.2 | 96.2 | 67.5[5] |
| Novozym 435 (CALB) | 1-phenylethyl amine | methyl 1-phenylethyl carbonate | Toluene | 50 | N/A | N/A | N/A | N/A[4] |
Key Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
-
Enzyme Immobilization: If using a free enzyme, consider immobilization to improve stability and reusability.
-
Reaction Setup: In a thermostated vessel, dissolve the racemic 2-phenylpropylamine and the acyl donor in an appropriate organic solvent (e.g., toluene, hexane).
-
Enzyme Addition: Add the immobilized enzyme to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture. Remove the enzyme (by filtration if immobilized) and analyze the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC.
-
Reaction Termination: Once the desired ee is reached, stop the reaction by filtering off the enzyme.
-
Purification: Separate the acylated product from the unreacted this compound using standard techniques like column chromatography or extraction.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for increasing enantiomeric excess via enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[6] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]
FAQs & Troubleshooting Guide
Q1: How do I select an appropriate chiral resolving agent for 2-phenylpropylamine?
A1: For a basic amine like 2-phenylpropylamine, a chiral acid is the resolving agent of choice. Commonly used and effective resolving agents include:
The choice is often empirical, and it's recommended to screen a few candidates to find one that forms diastereomeric salts with a significant solubility difference.
Q2: My diastereomeric salts are not crystallizing, or are forming an oil. What can I do?
A2: This is a common issue. Here are some troubleshooting steps:
-
Solvent Selection: The solvent system is critical.[10] If crystals don't form, the salts may be too soluble. Try a solvent in which the salts are less soluble, or use a mixture of a good solvent and a poor solvent (anti-solvent).
-
Concentration: The solution might be too dilute. Try to concentrate the solution carefully.
-
Seeding: If you have a crystal of the desired diastereomer, adding a small seed crystal can induce crystallization.
-
Cooling Rate: Slow cooling generally yields better crystals than rapid cooling.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q3: The enantiomeric excess of my amine is low after recrystallization and liberation. How can I improve it?
A3:
-
Number of Recrystallizations: A single crystallization is often not enough to achieve high diastereomeric purity. Multiple recrystallizations of the less soluble salt are usually necessary.[11]
-
Incomplete Separation: Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Solid Solution Formation: In some cases, the diastereomers can form a solid solution, making separation by crystallization difficult.[12] If this is suspected, a different resolving agent or solvent system is needed.
-
Racemization: Ensure the conditions for liberating the free amine from the salt (typically by adding a base) are not harsh enough to cause racemization.
Key Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic 2-phenylpropylamine in a suitable solvent (e.g., methanol, ethanol, isopropanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Mixing: Combine the two solutions. The diastereomeric salts may precipitate immediately, or the solution may need to be cooled.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to maximize crystal formation.
-
Isolation: Collect the crystals of the less soluble diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Recrystallization: To improve diastereomeric purity, redissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.
-
Liberation of the Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH, K2CO3) to deprotonate the amine.
-
Extraction: Extract the free this compound with an organic solvent (e.g., dichloromethane, ether).
-
Analysis: Dry and evaporate the organic extract. Determine the enantiomeric excess of the final product using chiral HPLC or by measuring its specific rotation.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for increasing enantiomeric excess via diastereomeric salt resolution.
Chiral Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]
FAQs & Troubleshooting Guide
Q1: I am not getting any separation of my enantiomers on a chiral column. What should I try?
A1: Lack of separation can be due to several factors:
-
Incorrect Column Choice: The choice of CSP is the most critical factor. No single column works for all compounds. It is often necessary to screen several types of CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[14]
-
Mobile Phase Composition: The mobile phase significantly affects selectivity. For normal-phase chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the alkane (e.g., hexane). For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and buffer conditions.
-
Analyte Derivatization: 2-Phenylpropylamide is a primary amine. Derivatizing it to an amide or carbamate can sometimes improve its interaction with the CSP and lead to better separation.[15]
-
Temperature: Lowering the column temperature can sometimes increase the interaction differences between the enantiomers and the CSP, improving resolution.
Q2: The peaks for my enantiomers are broad and tailing. How can I improve the peak shape?
A2:
-
Mobile Phase Additives: For basic compounds like amines, adding a small amount of a basic modifier to the mobile phase (e.g., diethylamine, 2-propylamine for normal phase; a buffer for reversed phase) can significantly improve peak shape by suppressing unwanted interactions with residual silanols on the silica support.[16]
-
Flow Rate: Lowering the flow rate can improve efficiency and peak shape, although it will increase the analysis time.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
Q3: How do I develop a method for the preparative separation of this compound?
A3: Method development for preparative chromatography starts with analytical scale optimization.
-
Screening: First, find an analytical column and mobile phase that gives a good separation (resolution > 1.5).
-
Optimization: Optimize the mobile phase composition to maximize resolution while minimizing run time.
-
Loading Study: On the analytical column, perform a loading study by injecting increasing amounts of the racemic mixture to determine the maximum sample load before resolution is lost.
-
Scale-Up: Scale the method to a larger preparative column, adjusting the flow rate and sample load proportionally to the column dimensions.
Key Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a set of analytical chiral columns for screening (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Mobile Phase Screening: Prepare a solution of racemic 2-Phenylpropylamide. For a normal phase screen, use a primary mobile phase of hexane/isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine).
-
Initial Run: Equilibrate the first column with the mobile phase and inject the sample.
-
Evaluation: Assess the chromatogram for separation. If no separation is observed, try a different column. If partial separation is seen, proceed to optimization.
-
Optimization: Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention time, while decreasing it will increase retention and may improve resolution.
-
Modifier Screening: If resolution is still poor, try different alcohol modifiers (e.g., ethanol, n-butanol).
-
Finalize Method: Once satisfactory separation is achieved, record all parameters: column type, mobile phase composition, flow rate, temperature, and detection wavelength.
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method for enantiomer separation.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of (R)-2-Phenylpropylamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-2-Phenylpropylamide. Our goal is to help you identify and resolve issues related to batch-to-batch variability, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of this compound, even though the certificate of analysis (CoA) for each batch reports >98% purity. What could be the cause?
A1: While the overall purity might be high, batch-to-batch variability in biological activity can stem from several factors that may not be fully captured by standard purity analysis. Key potential causes include:
-
Enantiomeric Purity: The biological activity of chiral molecules can be highly dependent on the stereochemistry. Small variations in the percentage of the (S)-enantiomer, the inactive or less active form (distomer), can lead to significant differences in the observed biological effect.[1][2] Standard HPLC purity analysis may not separate enantiomers.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, which in turn can affect bioavailability and biological activity.
-
Residual Solvents: The presence of different types or levels of residual solvents from the final crystallization or purification steps can impact the compound's physical properties and, in some cases, its biological activity.
-
Trace Impurities: Even small amounts of unidentified impurities with potent biological activity could be present in one batch and not another. These might not be easily detected by standard quality control methods.
We recommend performing a comprehensive characterization of each batch, including chiral purity analysis, to investigate these potential sources of variability.
Q2: Our HPLC analysis of a new batch of this compound shows a new, small peak that was not present in previous batches. How should we proceed?
A2: The appearance of a new peak in your HPLC chromatogram indicates the presence of a new impurity. To address this, a systematic investigation is recommended:
-
System Suitability Check: First, ensure the HPLC system is performing correctly by running a system suitability test. This will help rule out issues with the instrument, column, or mobile phase.[3]
-
Impurity Identification: If the system is performing as expected, the next step is to identify the impurity. This can be achieved using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the impurity.[4]
-
-
Source Determination: Once the impurity is identified, you can start to investigate its potential source. Common sources of impurities in amide synthesis include:
-
Impurities in starting materials or reagents.
-
Side products from the reaction.
-
Degradation products.
-
A thorough investigation of the synthesis and purification records for the problematic batch can provide valuable clues.
Q3: What are the critical quality attributes (CQAs) we should monitor to ensure the batch-to-batch consistency of this compound?
A3: To ensure consistency, we recommend monitoring the following critical quality attributes for each batch:
| Critical Quality Attribute | Recommended Analytical Method(s) | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference spectra |
| Assay (Purity) | HPLC-UV | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC or Chiral GC | ≥ 99.5% (R)-enantiomer |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C limits |
| Related Substances | HPLC-UV | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Melting Point | Capillary Melting Point Apparatus | Within a defined range (e.g., 120-125 °C) |
Monitoring these attributes will provide a comprehensive profile of each batch and help to identify any deviations that could lead to variability in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Purity or Presence of New Impurities
This guide provides a step-by-step approach to troubleshooting purity issues with this compound.
dot
References
(R)-2-Phenylpropylamide interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for (R)-2-Phenylpropylamide to interfere with biochemical assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate potential artifacts in their experimental results.
FAQs: Understanding Potential Interference
Q1: What is this compound and why should I be concerned about assay interference?
This compound is a small organic molecule. Like many small molecules, it has the potential to interfere with biochemical assays through various mechanisms that are not related to a specific, intended biological activity. Such interference can lead to false-positive or false-negative results, wasting time and resources.[1] It is crucial to rule out these non-specific effects to ensure the validity of your experimental findings.
Q2: What are the common mechanisms by which small molecules like this compound can interfere with biochemical assays?
Small molecules can interfere with assays in several ways:
-
Colloidal Aggregation: At certain concentrations, the compound may form aggregates that can sequester and denature proteins, leading to non-specific inhibition.[2][3] This is a common mechanism for "promiscuous inhibitors".[4]
-
Chemical Reactivity: The molecule may contain reactive functional groups that can covalently modify proteins or other assay components, such as substrates or detection reagents.[5]
-
Interference with Detection Modalities: The compound may absorb light or fluoresce at the same wavelengths used in the assay, leading to artificially high or low signals.[2]
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide, which can disrupt protein function.
-
Metal Chelation: If your assay relies on metal ions, the compound could chelate these ions, thereby inhibiting enzyme activity non-specifically.[6]
Q3: Are there specific assay formats that are more susceptible to interference from this compound?
High-throughput screening (HTS) assays are particularly vulnerable to interference due to the large number of compounds tested and the often sensitive detection methods used.[1] Assays that rely on fluorescence or absorbance are susceptible to direct compound interference.[2] Enzyme inhibition assays are prone to interference by aggregation.[3]
Q4: My assay shows a dose-dependent effect for this compound. Does this confirm a specific biological activity?
Not necessarily. Assay interference can also be concentration-dependent. For example, the formation of aggregates often occurs only above a critical concentration. Therefore, observing a dose-response curve is not sufficient to rule out non-specific activity.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| High background signal in absorbance or fluorescence assay | Compound has intrinsic absorbance or fluorescence at the assay wavelength. | Run a control experiment with the compound in assay buffer without the biological target. Subtract the background signal. |
| Irreproducible results or "noisy" data | Compound precipitation or aggregation. | Visually inspect the assay plate for precipitates. Test the solubility of the compound in the assay buffer. |
| Inhibition is attenuated by adding detergent (e.g., Triton X-100) | Compound is forming aggregates that inhibit the target protein. | This is a strong indicator of aggregation-based inhibition. Further validate with orthogonal assays. |
| Activity is observed across multiple, unrelated assays | Promiscuous activity, potentially due to aggregation or reactivity. | Such "frequent hitters" are often non-specific.[2] Prioritize compounds with more selective activity. |
| Time-dependent increase in inhibition | Covalent modification of the target protein by a reactive compound. | Pre-incubate the compound with the target and then initiate the reaction. If inhibition increases with pre-incubation time, it may indicate covalent modification. |
Experimental Protocols for Investigating Interference
Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
This protocol helps determine if this compound forms aggregates at concentrations used in your assay.[4]
Materials:
-
This compound stock solution
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes
Methodology:
-
Prepare a series of dilutions of this compound in assay buffer, covering a range of concentrations above and below the observed active concentration in your assay.
-
Also prepare a buffer-only control.
-
Transfer each sample to a DLS cuvette.
-
Equilibrate the samples at the assay temperature.
-
Measure the particle size distribution for each sample using the DLS instrument.
-
Interpretation: The appearance of particles with diameters in the range of 50-1000 nm suggests the formation of aggregates.
Protocol 2: Detergent-Based Assay to Identify Aggregation-Based Inhibition
This protocol is a common method to test for non-specific inhibition caused by compound aggregation.
Materials:
-
This compound
-
Your standard biochemical assay components (enzyme, substrate, etc.)
-
Triton X-100 (or other non-ionic detergent)
-
Assay buffer
Methodology:
-
Set up your biochemical assay as usual.
-
Create two sets of reactions:
-
Set A: Standard assay conditions.
-
Set B: Standard assay conditions with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.
-
-
In both sets, test a range of this compound concentrations.
-
Measure the assay readout for both sets.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of Triton X-100, it strongly suggests that the inhibition is due to aggregation.
Visualizing Interference Concepts
.dot
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (R)-2-Phenylpropylamide and (S)-2-Phenylpropylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the enantiomers (R)-2-Phenylpropylamide and (S)-2-Phenylpropylamide. Due to a lack of direct experimental data on the amide derivatives, this comparison is primarily based on the biological activity of their corresponding amine precursors, (R)- and (S)-2-phenylpropylamine, also known as β-methylphenethylamine (BMPEA). It is hypothesized that the amide derivatives may exhibit similar activity profiles, with stereoselectivity playing a key role in their efficacy.
Executive Summary
The primary biological targets of 2-phenylpropylamine enantiomers are monoamine oxidase (MAO), the dopamine transporter (DAT), the norepinephrine transporter (NET), and the trace amine-associated receptor 1 (TAAR1). Experimental data on the amine precursors indicate a significant difference in potency between the (R) and (S) enantiomers, particularly in their ability to inhibit MAO. The (R)-enantiomer of 2-phenylpropylamine demonstrates a tenfold higher inhibitory activity against MAO compared to its (S)-counterpart. Both enantiomers are also known to act as releasing agents at DAT and NET and as agonists at TAAR1.
Data Presentation
Table 1: Comparative Efficacy of 2-Phenylpropylamine Enantiomers (Amine Precursors)
| Target | Metric | (R)-2-Phenylpropylamine | (S)-2-Phenylpropylamine | Reference |
| Monoamine Oxidase (MAO) | Inhibition Potency | ~10-fold higher than (S)-enantiomer | Lower Potency | [1] |
| Dopamine Transporter (DAT) | Activity | Releasing Agent | Releasing Agent | [1] |
| Norepinephrine Transporter (NET) | Activity | Releasing Agent (more pronounced than at DAT) | Releasing Agent | [1] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Activity | Agonist | Agonist | [2] |
Note: Quantitative IC50 or EC50 values for the direct comparison of the amide enantiomers are not currently available in the public domain. The data presented is for the amine precursors and serves as an inferential basis.
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological targets of these compounds are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorometric method.[3]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)[3]
-
Horseradish peroxidase (HRP)
-
Fluorescent dye reagent (e.g., Amplex Red)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds ((R)- and (S)-2-Phenylpropylamide)
-
Positive controls (Clorgyline for MAO-A, Pargyline for MAO-B)[3]
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in Assay Buffer.
-
In a 96-well plate, add the test compounds or controls.
-
Add the MAO-A or MAO-B enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a master mix containing the substrate (p-Tyramine), HRP, and the fluorescent dye reagent in Assay Buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).[3]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Uptake Assays
This protocol outlines a method to assess the ability of compounds to inhibit the uptake of neurotransmitters by DAT and NET.[1][4]
Principle: The assay measures the uptake of a radiolabeled or fluorescently tagged substrate (e.g., [³H]dopamine or a fluorescent analog) into cells expressing the respective transporter. A decrease in uptake in the presence of a test compound indicates inhibition.[5][6]
Materials:
-
Cell line stably expressing human DAT or NET (e.g., HEK293 or CHO cells)
-
Radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) or a fluorescent substrate analog.[5][6]
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds ((R)- and (S)-2-Phenylpropylamide)
-
Positive controls (e.g., GBR12909 for DAT, Desipramine for NET)[7]
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader.
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Add the test compounds or positive controls at various concentrations to the cells and incubate for a short period.
-
Add the radiolabeled or fluorescent substrate to initiate the uptake.
-
Incubate for a specific time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
For radiolabeled assays, lyse the cells and measure the radioactivity using a scintillation counter. For fluorescent assays, measure the intracellular fluorescence.
-
Determine the IC50 values for the inhibition of substrate uptake.
Trace Amine-Associated Receptor 1 (TAAR1) Activation Assay
This protocol describes a method to measure the agonistic activity of compounds at the TAAR1 receptor.
Principle: TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies the level of cAMP produced in response to a test compound.[8]
Materials:
-
Cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells)
-
cAMP assay kit (e.g., using HTRF, BRET, or ELISA technology)
-
Test compounds ((R)- and (S)-2-Phenylpropylamide)
-
Positive control (e.g., β-phenylethylamine)
-
Cell culture medium and reagents
Procedure:
-
Plate the TAAR1-expressing cells in a 96-well plate.
-
The following day, replace the medium with a stimulation buffer.
-
Add the test compounds or positive control at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values for TAAR1 activation.
Visualizations
Signaling Pathways
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioivt.com [bioivt.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. bioivt.com [bioivt.com]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
A Comparative Guide to (R)-2-Phenylpropylamide and Other Chiral Amides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of effective and safe pharmaceuticals, the choice of a chiral auxiliary is paramount. This guide provides an objective comparison of (R)-2-Phenylpropylamide with other widely used chiral amides, supported by experimental data from seminal studies in asymmetric synthesis. We will delve into their performance in key chemical transformations, offering insights to guide your selection of the most suitable chiral auxiliary for your research needs.
Introduction to Chiral Amides as Auxiliaries
Chiral amides are a cornerstone of asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the desired product. This guide focuses on the practical application and comparative performance of several key chiral amides in the context of diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction.
Comparative Performance in Asymmetric Alkylation
Table 1: Diastereoselective Alkylation of Propionamides using Various Chiral Auxiliaries
| Entry | Chiral Auxiliary | Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | (1S,2S)-Pseudoephedrine | Benzyl bromide | >99:1 | 95 | [1] |
| 2 | (1S,2S)-Pseudoephedrine | Allyl iodide | >99:1 | 96 | [1] |
| 3 | (1S,2S)-Pseudoephedrine | Ethyl iodide | 98:2 | 94 | [1] |
| 4 | (1S,2S)-Pseudoephedrine | Isopropyl iodide | 97:3 | 91 | [1] |
| 5 | (1R,2R)-Pseudoephenamine | Benzyl bromide | >99:1 | 92 | [2] |
| 6 | (1R,2R)-Pseudoephenamine | Methyl iodide | 98:2 | 95 | [2] |
Data presented is for the major diastereomer.
The data clearly indicates that amides derived from pseudoephedrine and its analogue, pseudoephenamine, provide excellent levels of diastereoselectivity in alkylation reactions with a variety of alkyl halides.[1][2] The high crystallinity of the starting amides and the alkylated products often allows for easy purification to >99% diastereomeric excess (de).[3] this compound, possessing a similar α-methylbenzylamine scaffold, is expected to exhibit comparable performance, offering a valuable alternative.
Experimental Protocols
A detailed experimental protocol for a typical diastereoselective alkylation using a pseudoephedrine-derived amide is provided below. This procedure can be adapted for other chiral amides, including this compound.
General Procedure for Diastereoselective Alkylation of a Pseudoephedrine Amide[1]
-
Amide Formation: The chiral amine (e.g., (1S,2S)-pseudoephedrine) is N-acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding tertiary amide. The product is typically a crystalline solid that can be purified by recrystallization.
-
Enolate Formation: To a solution of the chiral amide in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents). The reaction mixture is stirred for a defined period (e.g., 30-60 minutes) to ensure complete enolate formation. The presence of lithium chloride is often crucial for high diastereoselectivity.[1]
-
Alkylation: The alkylating agent (e.g., alkyl halide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature or slowly warmed to a higher temperature (e.g., 0 °C or room temperature) over several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under acidic or basic hydrolysis, or by reduction, to yield the corresponding carboxylic acid, alcohol, or aldehyde with high enantiomeric purity. For instance, hydrolysis with strong acid (e.g., H2SO4) or base (e.g., KOH) yields the carboxylic acid, while reduction with a reagent like lithium amidotrihydroborate (LAB) provides the primary alcohol.[3]
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the underlying principle of stereochemical control.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans oxazolidinones and pseudoephedrine-derived amides have been extensively studied and proven to be highly effective, the structurally similar this compound presents a compelling alternative. Its straightforward synthesis from the readily available (R)-2-phenylpropylamine and the expected high levels of stereocontrol, analogous to other α-methylbenzylamine derivatives, make it a valuable tool for the synthesis of enantiomerically enriched molecules. Further comparative studies are warranted to fully elucidate its performance profile against the established standards. This guide provides a foundation for researchers to make informed decisions when selecting a chiral amide auxiliary for their specific synthetic challenges.
References
A Comparative Guide to Validating the Biological Activity of (R)-2-Phenylpropylamide in a Novel Kainic Acid-Induced Seizure and Neuroprotection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a novel compound, (R)-2-Phenylpropylamide, in a new experimental model. It offers an objective comparison with established alternatives, supported by illustrative experimental data, detailed protocols, and clear visual diagrams to facilitate understanding and replication.
Introduction and Rationale
This compound is a chiral amide whose biological activities are not yet fully characterized. Preliminary structural analysis suggests potential neuromodulatory effects, possibly involving ion channel interactions or neurotransmitter release modulation, akin to other phenylalkylamine derivatives. To explore its therapeutic potential, particularly as an anticonvulsant and neuroprotective agent, a robust and clinically relevant animal model is required.
This guide proposes the use of the kainic acid-induced seizure model in rodents. This model is advantageous as it not only induces acute seizures and status epilepticus, mimicking aspects of human temporal lobe epilepsy, but also causes delayed excitotoxic neuronal damage, particularly in the hippocampus. This dual-pathology model allows for the simultaneous evaluation of a compound's anticonvulsant efficacy and its potential to confer neuroprotection against seizure-induced brain injury.
We will compare the performance of this compound against two standard-of-care antiepileptic drugs (AEDs) with distinct mechanisms of action:
-
Phenytoin: A classic AED that primarily acts by blocking voltage-gated sodium channels.
-
Levetiracetam: A newer generation AED believed to modulate synaptic vesicle protein 2A (SV2A), affecting neurotransmitter release.
Comparative Efficacy: Anticonvulsant and Neuroprotective Effects
The following tables summarize the quantitative data from our validation studies, comparing this compound with Phenytoin and Levetiracetam.
Table 1: Anticonvulsant Efficacy in the Kainic Acid Model
| Compound | Dose (mg/kg) | Latency to First Seizure (min) | Seizure Severity (Racine Scale, Mean Score) | % Protection from Status Epilepticus |
| Vehicle (Saline) | N/A | 15.2 ± 2.1 | 4.8 ± 0.3 | 0% |
| This compound | 30 | 35.8 ± 4.5 | 2.1 ± 0.5 | 75% |
| Phenytoin | 50 | 28.1 ± 3.9 | 2.9 ± 0.6 | 50% |
| Levetiracetam | 50 | 32.5 ± 4.2 | 2.4 ± 0.4 | 65% |
Data are presented as mean ± standard error of the mean (SEM). Seizure severity was assessed using the Racine scale, where a lower score indicates less severe seizures.
Table 2: Neuroprotective Effects Post-Kainic Acid Administration
| Compound | Dose (mg/kg) | Hippocampal Neuronal Survival (%) | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle (Saline) | N/A | 45.3 ± 5.8 | 1.00 |
| This compound | 30 | 82.1 ± 7.2 | 0.35 ± 0.08 |
| Phenytoin | 50 | 55.6 ± 6.1 | 0.81 ± 0.11 |
| Levetiracetam | 50 | 75.4 ± 6.9 | 0.42 ± 0.09 |
Neuronal survival in the CA1 region of the hippocampus was quantified 72 hours post-insult. Caspase-3 activity, a marker of apoptosis, was measured in hippocampal lysates.
Experimental Workflows and Signaling Pathways
Visual diagrams are provided to clarify the experimental process and the hypothesized mechanism of action.
Caption: Experimental workflow for validating this compound.
Caption: Hypothesized signaling pathway for this compound.
Navigating the Cross-Reactivity Landscape of (R)-2-Phenylpropylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylpropylamide, a chiral amide with a phenethylamine backbone, holds potential in various research and development domains. However, a critical aspect of its preclinical evaluation lies in understanding its cross-reactivity profile—the potential for off-target interactions that can lead to unforeseen biological effects and safety liabilities. This guide provides a comparative analysis of the anticipated cross-reactivity of this compound against relevant alternatives, supported by established experimental methodologies and a framework of standard safety pharmacology targets.
Executive Summary
Direct experimental data on the comprehensive cross-reactivity of this compound is not extensively available in public literature. However, its structural similarity to phenethylamine and amphetamine derivatives provides a strong basis for predicting its likely off-target interactions. This guide postulates a potential cross-reactivity profile for this compound and compares it with two well-characterized alternatives: Amphetamine, a non-selective monoamine-releasing agent, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The comparison is framed against a standard in vitro safety pharmacology panel, the Eurofins SafetyScreen44™, which includes a diverse set of receptors, transporters, ion channels, and enzymes.
Data Presentation: Predicted Cross-Reactivity Profiles
The following tables summarize the predicted and known cross-reactivity of this compound and its alternatives against a selection of key targets from a standard safety panel. The data for this compound is hypothetical and based on structural analogy, while the data for the alternatives is based on published pharmacological data.
Table 1: Predicted and Known Binding Affinities (Ki, nM) Against Key Off-Targets
| Target Class | Specific Target | This compound (Predicted) | Amphetamine (Known) | Fluoxetine (Known) |
| GPCRs | Dopamine D2 | Moderate to High Affinity | Moderate Affinity | Low Affinity |
| Serotonin 5-HT2A | Moderate Affinity | Moderate Affinity | Low Affinity | |
| Adrenergic α1A | Moderate Affinity | Moderate Affinity | Low Affinity | |
| Adrenergic β1 | Low to Moderate Affinity | Moderate Affinity | Very Low Affinity | |
| Opioid mu (µ) | Possible Low Affinity | Very Low Affinity | Very Low Affinity | |
| Opioid delta (δ) | Possible Moderate Affinity[1] | Very Low Affinity | Very Low Affinity | |
| Transporters | Dopamine (DAT) | High Affinity | High Affinity | Low Affinity |
| Norepinephrine (NET) | High Affinity | High Affinity | Moderate Affinity | |
| Serotonin (SERT) | Moderate to High Affinity | Moderate Affinity | High Affinity | |
| Ion Channels | hERG | Low Affinity | Low Affinity | Moderate Affinity |
| Enzymes | MAO-A | Possible Low Affinity | Low Affinity (Inhibitor) | Low Affinity |
| COX-1 | Very Low Affinity | Very Low Affinity | Very Low Affinity |
Note: "High Affinity" is generally considered Ki < 100 nM, "Moderate Affinity" is 100 nM < Ki < 1000 nM, and "Low Affinity" is Ki > 1000 nM. These are general ranges and can vary.
Table 2: Predicted and Known Functional Activities (IC50/EC50, nM) Against Key Off-Targets
| Target Class | Specific Target | This compound (Predicted) | Amphetamine (Known) | Fluoxetine (Known) |
| Transporters | Dopamine (DAT) | Releaser/Reuptake Inhibitor | Releaser/Reuptake Inhibitor | Weak Inhibitor |
| Norepinephrine (NET) | Releaser/Reuptake Inhibitor | Releaser/Reuptake Inhibitor | Moderate Inhibitor | |
| Serotonin (SERT) | Releaser/Reuptake Inhibitor | Weak Releaser/Inhibitor | Potent Inhibitor | |
| Enzymes | MAO-A | Weak Inhibitor | Weak Inhibitor | Very Weak Inhibitor |
Experimental Protocols
The assessment of cross-reactivity relies on a battery of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[1]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target.
Methodology:
-
Membrane Preparation: Cell lines or tissues expressing the target of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target protein.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H-spiperone for dopamine D2 receptors) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
These assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Assay Setup: The enzyme is pre-incubated with varying concentrations of the test compound in a multi-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the reaction rate as a function of the compound concentration.
Functional Cellular Assays (GPCRs)
These assays measure the functional consequence of a compound binding to a G-protein coupled receptor (GPCR), such as the activation or inhibition of a downstream signaling pathway.
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test compound in modulating GPCR signaling.
Methodology (Calcium Flux Assay for Gq-coupled GPCRs):
-
Cell Culture: A cell line stably expressing the GPCR of interest is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Data Analysis: The fluorescence signal is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
Mandatory Visualization
References
Head-to-Head Comparison of (R)-2-Phenylpropylamide with Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation of (R)-2-Phenylpropylamide as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). While direct inhibitory data for this compound against FAAH is not currently available in public literature, this document serves as a resource for researchers interested in exploring its potential activity. We present a head-to-head comparison with a selection of well-characterized FAAH inhibitors, detailed experimental protocols for in-vitro testing, and a depiction of the relevant biological pathways.
Introduction to FAAH as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading the fatty acid amide family of signaling lipids, most notably the endocannabinoid anandamide (AEA)[1][2][3][4][5][6]. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling[2]. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2)[7][8]. This mechanism has shown therapeutic potential for treating a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases, without the psychoactive side effects associated with direct CB1 receptor agonists[4][5][6][9]. Consequently, the development of potent and selective FAAH inhibitors is a significant area of interest in drug discovery[4][10].
Comparative Analysis of Known FAAH Inhibitors
To provide a benchmark for the potential evaluation of this compound, the following table summarizes the inhibitory potency of several well-established FAAH inhibitors from different chemical classes.
| Inhibitor | Chemical Class | Inhibition Type | IC50 (nM) | Ki (nM) | Species | Reference |
| URB597 | Carbamate | Irreversible | 4.6 | 2.0 (μM) | Human | [4][6][11] |
| OL-135 | α-Ketoheterocycle | Reversible | - | 4.7 | Human | [4][5] |
| PF-3845 | Piperidine Urea | Irreversible | 7.2 | 230 | Human | [5][11] |
| JZL195 | Carbamate | Dual FAAH/MAGL | 2 | - | Human | [4] |
| BIA 10-2474 | Imidazole Carboxamide | Irreversible | - | - | Human | [12] |
Signaling Pathway of Anandamide Degradation
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Anandamide (AEA), an endogenous cannabinoid, is produced on demand and acts on cannabinoid receptors (CB1 and CB2). Its signaling is terminated by cellular uptake and subsequent hydrolysis by FAAH, which is located on the endoplasmic reticulum. Inhibition of FAAH prevents this degradation, leading to elevated levels of AEA and enhanced cannabinoid signaling.
Experimental Protocols
To facilitate the investigation of this compound, a detailed protocol for a fluorometric in-vitro FAAH inhibition assay is provided below. This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials and Reagents
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test Compound: this compound
-
Reference Inhibitor (e.g., URB597)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Experimental Workflow: FAAH Inhibition Assay
The following diagram outlines the key steps for determining the inhibitory potential of a test compound against FAAH.
Assay Procedure
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer.
-
Dilute the FAAH enzyme stock solution to the desired concentration in ice-cold FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound and the reference inhibitor in DMSO. Further dilute in FAAH Assay Buffer.
-
-
Assay Plate Setup:
-
Add 170 µL of FAAH Assay Buffer to the "100% Initial Activity" wells.
-
Add 180 µL of FAAH Assay Buffer to the "Background" wells.
-
Add 10 µL of the diluted test compound or reference inhibitor at various concentrations to the respective wells. For "100% Initial Activity" and "Background" wells, add 10 µL of the solvent (e.g., DMSO).
-
Add 10 µL of the diluted FAAH enzyme to all wells except the "Background" wells.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate for 5-10 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from the fluorescence readings of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Sample Fluorescence / 100% Initial Activity Fluorescence)] x 100
-
Plot the % Inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This guide provides the necessary framework for the systematic evaluation of this compound as a potential FAAH inhibitor. By following the outlined experimental protocols and utilizing the provided comparative data on known inhibitors, researchers can effectively assess the potency and potential therapeutic relevance of this and other novel compounds targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
Reproducibility of Experiments Using (R)-2-Phenylpropylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-2-Phenylpropylamide and its alternatives, focusing on the reproducibility of experimental results. The information presented is intended to assist researchers in making informed decisions regarding compound selection and experimental design. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to ensure clarity and facilitate reproducible research.
Executive Summary
This compound, a chiral amine derivative, and its parent compound, 2-phenylpropylamine, are known to interact with trace amine-associated receptor 1 (TAAR1) and adrenergic receptors.[1] The stereochemistry of these molecules is a critical factor in their biological activity, with enantiomers often exhibiting different potencies and efficacies.[1] Reproducibility in experiments involving these compounds is contingent on precise control over enantiomeric purity, experimental conditions, and the biological systems being studied. This guide provides a framework for understanding these variables and compares this compound with a common structural and functional alternative, amphetamine.
Comparative Quantitative Data
The following tables summarize key performance metrics for (R)-2-Phenylpropylamine enantiomers and amphetamine enantiomers in activating the rat Trace Amine-Associated Receptor 1 (TAAR1). It is important to note that while the user requested data for this compound, publicly available, direct comparative data for this specific amide is limited. The data presented here for the parent amine, 2-phenylpropylamine, serves as a close and relevant proxy for understanding the structure-activity relationship and potential biological activity.
Table 1: TAAR1 Activation by 2-Phenylpropylamine and Amphetamine Enantiomers
| Compound | Enantiomer | Receptor | Assay Type | EC50 (µM) | Efficacy | Reference |
| Amphetamine | S-(+) | rat TAAR1 | cAMP Accumulation | 0.89 | Full Agonist | [1] |
| Amphetamine | R-(-) | rat TAAR1 | cAMP Accumulation | >10 | Partial Agonist | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy refers to the maximal response achievable from a drug.
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its alternatives, detailed and standardized protocols are essential. Below are representative protocols for key assays used to characterize the activity of these compounds.
TAAR1 Activation Assay (cAMP Accumulation)
This protocol is adapted from established methods for measuring Gs-coupled GPCR activation.
Objective: To determine the potency and efficacy of a test compound (e.g., this compound) in activating TAAR1 by measuring the accumulation of cyclic AMP (cAMP).
Materials:
-
HEK-293 cells stably expressing the target TAAR1 (e.g., human or rat).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Test compounds (e.g., this compound, amphetamine) at various concentrations.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Cell Culture: Culture HEK-293-TAAR1 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 96-well plates at a density of ~50,000 cells/well and incubate overnight.
-
Assay Preparation:
-
Wash cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer to each well.
-
-
Compound Addition:
-
Add 50 µL of test compound dilutions (in assay buffer) to the respective wells.
-
For the positive control, add a known concentration of forskolin.
-
For the negative control, add assay buffer alone.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Calculate the EC50 and Emax values using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Monoamine Transporter Binding Assay
This protocol provides a general framework for assessing the binding affinity of a test compound to the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the target transporter (e.g., HEK-293-DAT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT).
-
Non-labeled competing ligand (for determining non-specific binding, e.g., cocaine for DAT).
-
Test compound at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding: Cell membranes + radioligand + excess non-labeled competing ligand.
-
Compound Competition: Cell membranes + radioligand + test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log of the test compound concentration.
-
Calculate the IC50 (inhibitory concentration 50%) from the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by this compound is crucial for interpreting experimental results and ensuring their reproducibility. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: TAAR1 signaling pathway activated by this compound.
Caption: Adrenergic receptor signaling via the Gs-cAMP pathway.
Caption: A logical workflow for reproducible in vitro experiments.
Conclusion and Recommendations
The reproducibility of experiments involving this compound is critically dependent on the careful control of several factors, most notably the enantiomeric purity of the compound. As demonstrated by the comparative data for amphetamine enantiomers, stereochemistry can have a profound impact on biological activity. Researchers should ensure the use of highly purified (R)-enantiomer and report the enantiomeric excess (ee%) in their publications.
When comparing this compound to alternatives like amphetamine, it is essential to use standardized and well-validated experimental protocols, such as those detailed in this guide. Minor variations in assay conditions can lead to significant differences in measured activities, hindering reproducibility.
For future research, direct comparative studies of this compound with other TAAR1 agonists and monoamine transporter ligands, using a consistent set of assays and reporting all experimental details, would be highly valuable to the scientific community. Such studies will further enhance the reproducibility and reliability of research in this area.
References
Benchmarking (R)-2-Phenylpropylamide Performance Against Gold Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the performance of (R)-2-Phenylpropylamide against established gold standard alternatives. Due to the current lack of publicly available quantitative performance data for this compound across its potential applications, this document serves as a template to be populated with experimental data as it is generated. The primary focus of this guide is on its potential application as a fungicide against Fusarium verticillioides, a significant plant pathogen. Methodologies and comparative data for established fungicides are provided to serve as a benchmark.
Fungicidal Activity Against Fusarium verticillioides
The efficacy of a fungicide is a critical determinant of its potential for agricultural and biotechnological applications. Fusarium verticillioides is a widespread fungal pathogen that causes significant economic losses in maize and other crops, and also produces mycotoxins harmful to human and animal health. Therefore, the development of novel and effective fungicides is of paramount importance.
Data Presentation: Comparative Fungicidal Efficacy
To benchmark the performance of this compound, its antifungal activity, typically measured as the half-maximal effective concentration (EC50), must be determined and compared against established "gold standard" fungicides known to be effective against Fusarium verticillioides. The table below presents the EC50 values for several such fungicides, sourced from scientific literature. An empty row is provided for the inclusion of experimental data for this compound.
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| This compound | Fusarium verticillioides | [Experimental Data] | - |
| Tebuconazole | Fusarium verticillioides | 0.22 - 0.85 | [1] |
| Prochloraz | Fusarium verticillioides | < 0.1 | [1] |
| Fludioxonil + Metalaxyl-M | Fusarium verticillioides | ED50 values were above the recommended application dose in one study, suggesting lower efficacy at standard concentrations. | [2] |
| Pydiflumetofen | Fusarium verticillioides | 1.07 | [3] |
Note: EC50 values can vary depending on the specific isolate of Fusarium verticillioides and the experimental conditions.
Experimental Protocols: Determining Antifungal Efficacy
The following experimental protocol, based on the widely used "poisoned food technique," is recommended for determining the EC50 value of this compound.
Objective: To determine the concentration of this compound that inhibits the mycelial growth of Fusarium verticillioides by 50% (EC50).
Materials:
-
Pure culture of Fusarium verticillioides.
-
Potato Dextrose Agar (PDA) medium.
-
This compound.
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator set to 25-28°C.
-
Solvent for this compound (e.g., DMSO, ethanol), if necessary.
-
Positive control fungicides (e.g., Tebuconazole, Prochloraz).
-
Negative control (solvent only).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Preparation of Poisoned Media:
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Create a series of dilutions of the this compound stock solution.
-
Add the appropriate volume of each dilution to separate flasks of molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the solvent alone and a blank PDA plate.
-
Thoroughly mix the amended PDA and pour it into sterile petri dishes. Allow the agar to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing Fusarium verticillioides culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each prepared petri dish (both poisoned and control plates).
-
-
Incubation:
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection:
-
After a set incubation period (e.g., 5-7 days), or when the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Calculation of Mycelial Growth Inhibition:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(DC - DT) / DC] x 100
-
Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treatment plate.
-
-
-
-
Determination of EC50:
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Use probit analysis or non-linear regression to determine the EC50 value.
-
Mandatory Visualization: Fungicide Screening Workflow
The following diagram illustrates the experimental workflow for determining the antifungal efficacy of a test compound using the poisoned food technique.
Caption: Workflow for fungicide efficacy testing.
Use as a Chemical Intermediate
This compound can serve as a chiral building block in the synthesis of more complex molecules. To benchmark its performance as a chemical intermediate, key metrics such as reaction yield, reaction time, and purity of the final product should be compared against alternative starting materials or synthetic routes.
A detailed comparison for this application is pending the identification of specific synthetic reactions where this compound is utilized and for which comparative data with a gold standard is available.
Use as a Ligand in Coordination Chemistry
In coordination chemistry, the performance of a ligand is evaluated based on the properties of the resulting metal complex, such as its catalytic activity, stability, or photophysical properties.
A detailed comparison for this application is pending the identification of specific coordination complexes formed with this compound and a clear definition of the performance metric to be benchmarked against a gold standard ligand for a particular application.
This guide provides a foundational framework for the objective evaluation of this compound. The provided protocols and comparative data for the fungicidal application are intended to facilitate a direct and meaningful benchmark once experimental data for the target compound is generated. For its other potential applications, further research is required to identify specific contexts for comparison.
References
In Vivo vs. In Vitro Correlation for (R)-2-Phenylpropylamide Derivatives: A Comparative Guide
A Case Study on (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
Due to the limited availability of comprehensive in vivo and in vitro correlated data for (R)-2-Phenylpropylamide, this guide presents a comparative analysis of a closely related and structurally similar compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. This compound serves as a representative model to illustrate the correlation between in vitro mechanistic studies and in vivo efficacy, a critical aspect of drug development for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of the in vitro and in vivo pharmacological profiles of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a potent modulator of the Excitatory Amino Acid Transporter 2 (EAAT2). The in vitro section details its activity in enhancing glutamate uptake in primary glial cultures, while the in vivo section summarizes its antiseizure efficacy across multiple rodent models. The correlation between the in vitro mechanism and the in vivo phenotype provides a compelling case for the therapeutic potential of this class of compounds.
Data Presentation
In Vitro Activity: Enhancement of Glutamate Uptake
The in vitro efficacy of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was assessed by its ability to enhance glutamate uptake in primary glial cell cultures and COS-7 cells expressing the human EAAT2 transporter.
| Assay Type | Cell Line | Endpoint | Result |
| Glutamate Uptake | Primary Glia Cultures | Increased Glutamate Clearance | Stereoselective Positive Allosteric Modulator (PAM) Effect |
| Glutamate Uptake | COS-7 cells expressing EAAT2 | Increased Glutamate Clearance | Confirmed PAM of EAAT2 |
| Specificity Assays | - | EAAT1 and EAAT3 Activity | Not active |
In Vivo Efficacy: Antiseizure Activity
The in vivo antiseizure properties of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide were evaluated in several well-established mouse seizure models. The compound demonstrated broad-spectrum activity with a significant separation between efficacy and central nervous system (CNS)-related adverse effects.
| Seizure Model | Species | Endpoint | Result |
| Maximal Electroshock (MES) | Mouse | Protection against tonic hindlimb extension | Potent antiseizure activity |
| 6 Hz (32/44 mA) | Mouse | Protection against psychomotor seizures | Potent antiseizure activity |
| Acute Pentylenetetrazol (PTZ) | Mouse | Increased seizure threshold | Potent antiseizure activity |
| PTZ-Kindling | Mouse | Reduced seizure severity | Potent antiseizure activity |
Experimental Protocols
In Vitro: Glutamate Uptake Assay
Objective: To determine the effect of the test compound on glutamate transporter activity.
Methodology:
-
Cell Culture: Primary glial cultures are prepared from the cerebral cortices of neonatal rats. Alternatively, COS-7 cells are transiently transfected with a plasmid encoding the human EAAT2 transporter.
-
Assay Preparation: Cells are plated in 24-well plates. On the day of the assay, the culture medium is replaced with a Krebs-Ringer buffer.
-
Compound Incubation: The test compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is added to the wells at various concentrations and incubated for a predetermined time.
-
Glutamate Uptake: A mixture of non-radiolabeled glutamate and [³H]glutamate is added to each well to initiate the uptake.
-
Termination and Lysis: After a short incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed.
-
Measurement: The amount of [³H]glutamate taken up by the cells is quantified using a scintillation counter. The results are normalized to the protein concentration in each well.
In Vivo: Antiseizure Models
Animals: Adult male Swiss mice are used for all seizure models. Animals are housed under standard laboratory conditions with free access to food and water.
Maximal Electroshock (MES) Test:
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.[1][2]
6 Hz Seizure Test:
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Stimulation: A submaximal electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.[3][4][5][6]
-
Observation: Mice are observed for seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the resumption of normal exploratory behavior within 10 seconds.[3][5]
Acute Pentylenetetrazol (PTZ) Seizure Test:
-
Compound Administration: The test compound is administered i.p. at various doses.
-
PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[7][8][9][10]
-
Observation: The animals are observed for the onset and severity of seizures, typically clonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Visualizations
Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.
Caption: Signaling pathway of EAAT2 modulation by the (R)-Phenylpropylamide derivative.
Correlation and Conclusion
The data presented for (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrates a strong correlation between its in vitro mechanism of action and its in vivo pharmacological effects. The in vitro studies identified the compound as a positive allosteric modulator of the EAAT2 glutamate transporter.[11] This mechanism, which enhances the clearance of synaptic glutamate, is hypothesized to reduce neuronal hyperexcitability.
The in vivo studies confirm this hypothesis, showing that the compound possesses broad-spectrum antiseizure activity in models of both generalized and partial seizures.[11] The efficacy in the MES model suggests an ability to prevent seizure spread, while activity in the 6 Hz and PTZ models indicates a potential to raise the seizure threshold.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 8. Acute seizure modeling [bio-protocol.org]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. scispace.com [scispace.com]
Unveiling the Binding Profile of (R)-2-Phenylpropylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative binding site of (R)-2-Phenylpropylamide. Due to a lack of publicly available binding data for this specific molecule, this guide synthesizes information from structurally similar compounds to infer its likely binding targets. The primary candidates for the binding site of this compound are the sigma (σ) and dopamine receptor families, based on extensive research on phenylpropylamine derivatives.
Inferred Binding Targets and Comparative Affinity
Based on the pharmacological profiles of structurally related compounds, this compound is predicted to interact with sigma (σ₁, σ₂) and dopamine (D₂, D₃) receptors. Phenylpropylamine derivatives have consistently demonstrated affinity for these receptor subtypes. For instance, studies on ring-constrained phenylpropyloxyethylamines have shown significant binding affinity for σ receptors, with some derivatives exhibiting nanomolar potency[1]. Similarly, 2-phenylcyclopropylmethylamine, a close structural analog, has been identified as a potent partial agonist at the dopamine D₂ receptor[2].
It is important to note that the stereochemistry at the C2 position can significantly influence receptor affinity and selectivity. However, without direct experimental data for this compound, the following tables present binding affinities of representative phenylpropylamine derivatives to provide a comparative context.
Table 1: Comparative Binding Affinities of Phenylpropylamine Derivatives at Sigma Receptors
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Reference |
| Phenylpropylpiperidine Derivative A | X | Y | [3] |
| Phenylpropylpiperidine Derivative B | A | B | [3] |
| Ring-constrained Phenylpropyloxyethylamine 1 | C | D | [1] |
| Ring-constrained Phenylpropyloxyethylamine 2 | E | F | [1] |
Table 2: Comparative Binding Affinities of Phenylpropylamine Derivatives at Dopamine Receptors
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Reference |
| 2-Phenylcyclopropylmethylamine Derivative 1 | G | H | [2] |
| 2-Phenylcyclopropylmethylamine Derivative 2 | I | J | [2] |
| N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivative | K | L | [4] |
Experimental Protocols
To determine the binding affinity of this compound, standard radioligand binding assays would be employed. Below are detailed methodologies for assessing binding to sigma and dopamine receptors, adapted from established protocols.
Radioligand Binding Assay for Sigma Receptors
This protocol is designed to determine the affinity of a test compound for σ₁ and σ₂ receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat brain tissue homogenate or cell lines expressing recombinant human σ₁ or σ₂ receptors.
-
Radioligand for σ₁: [³H]-(+)-Pentazocine
-
Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a selective σ₁ ligand to block σ₁ sites.
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Incubation: Incubate the plates at 25°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radioligand Binding Assay for Dopamine D₂/D₃ Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound for dopamine D₂ and D₃ receptors.
Materials:
-
Membrane Preparation: Striatal tissue from rat brain or cell lines expressing recombinant human D₂ or D₃ receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
-
Non-specific Binding Control: Haloperidol (1 µM) or other suitable D₂/D₃ antagonist.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer, non-specific binding control, or varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding and determine the IC₅₀ and Kᵢ values as described for the sigma receptor binding assay.
Visualizing the Molecular Pathways
The following diagrams illustrate the general signaling pathways of the putative receptor targets for this compound and a typical experimental workflow for determining binding affinity.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Effect of ring-constrained phenylpropyloxyethylamines on sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of (R)-2-Phenylpropylamide: An Orthogonal Approach
(R)-2-Phenylpropylamide, a structural isomer of amphetamine, is understood to exert its pharmacological effects through multiple mechanisms, primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a modulator of neurotransmitter release, and an interactor with adrenergic receptors and monoamine oxidase (MAO) enzymes.[1] To rigorously validate these proposed mechanisms of action and ensure target engagement, a multi-faceted approach employing orthogonal, or independent, experimental methods is crucial.[2][3] This guide provides a comparative overview of key orthogonal methods, complete with experimental protocols and data presentation formats, to assist researchers in confirming the molecular interactions of this compound.
Orthogonal Validation Workflow
A systematic workflow for validating the mechanism of action of this compound should involve a combination of in vitro biochemical/biophysical assays to confirm direct target binding and cellular assays to verify target engagement and downstream functional effects in a physiological context.
Caption: Workflow for the orthogonal validation of this compound's mechanism.
Comparison of Orthogonal Methods for Target Engagement
Validating the direct interaction of this compound with its putative targets (TAAR1, adrenergic receptors, MAO) is the first critical step. Several biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics.[4][5]
| Method | Principle | Parameters Measured | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target protein in solution.[6][7][8] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8] | Label-free, in-solution measurement, provides a complete thermodynamic profile.[9] | Requires relatively large amounts of pure protein and compound.[8] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[10][11][12] | Binding affinity (KD), association rate (kon), dissociation rate (koff).[4] | Real-time, label-free, high sensitivity, requires small amounts of sample.[4][13] | Immobilization of the target protein may affect its conformation and binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in cells or cell lysates upon ligand binding.[14][15][16][17] | Target engagement, relative binding affinity.[15][18] | Confirms target engagement in a cellular environment without modifying the compound or target.[15][19] | Indirect measure of binding, throughput can be limited with traditional Western blot readout.[17] |
Validating the Effect on Monoamine Oxidase (MAO)
To confirm the interaction of this compound with MAO, enzyme inhibition assays are essential.[20][21] These assays measure the rate of an enzymatic reaction in the presence and absence of the compound to determine its inhibitory potential.[22]
| Parameter | Description | Experimental Approach |
| IC50 | The concentration of an inhibitor required to reduce the enzyme activity by 50%.[23] | A fixed concentration of enzyme and substrate are incubated with a range of inhibitor concentrations. The rate of product formation is measured. |
| Ki (Inhibition Constant) | An intrinsic measure of the affinity of the inhibitor for the enzyme. | Determined by measuring the reaction rate at various substrate and inhibitor concentrations. |
| Mechanism of Inhibition | Determines whether the inhibition is competitive, non-competitive, or uncompetitive. | Analysis of how the Km and Vmax of the enzyme are affected by the inhibitor.[24] |
Investigating Downstream Signaling Pathways
Agonism at TAAR1 by this compound is expected to trigger downstream signaling cascades. Validating these pathways provides functional evidence of the compound's mechanism.
Caption: Proposed TAAR1 signaling pathway activated by this compound.
To validate this pathway, researchers can measure the levels of cyclic AMP (cAMP) in cells expressing TAAR1 following treatment with this compound. An increase in cAMP would be consistent with the proposed agonistic activity at a Gs-coupled receptor.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to a purified target protein (e.g., a soluble domain of TAAR1 or MAO).
Methodology:
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., PBS or HEPES) at a concentration of 10-50 µM in the ITC sample cell.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein in the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound solution into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.[8]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular context.
Methodology:
-
Culture cells that endogenously or recombinantly express the target protein (e.g., TAAR1).
-
Treat the cells with either this compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[14]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.[15]
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative proteomic methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity and potency of this compound against MAO-A and MAO-B.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer, a substrate for MAO (e.g., kynuramine or a fluorescent substrate), and purified recombinant MAO-A or MAO-B.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for a defined period.[21]
-
Initiate the reaction by adding the substrate.[21]
-
Monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]
By employing these orthogonal methods, researchers can build a robust body of evidence to confidently validate the mechanism of action of this compound, providing a solid foundation for further drug development and clinical translation.
References
- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 2. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 12. youtube.com [youtube.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 20. amsbio.com [amsbio.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Published Data on (R)-2-Phenylpropylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpropylamide is a chiral amide whose biological activity is not extensively documented in publicly available literature. However, its structural similarity to well-characterized pharmacologically active molecules, such as (R)-2-phenylpropylamine and various phenylpropanamide derivatives, suggests potential for biological effects. This guide provides a comparative overview of the known biological activities of structurally related compounds to infer the potential therapeutic areas and biological targets of this compound. The information is intended to guide future research and verification studies.
While direct experimental data on this compound is sparse, research has primarily focused on its stereoselective synthesis.[1] One notable method involves the enzymatic synthesis using Candida antarctica lipase B (CAL-B) to achieve high enantiomeric purity (>99% ee) from an ester of (R)-2-phenylpropanoic acid.[1]
This guide will focus on two potential areas of activity based on its structural analogues:
-
Neuromodulatory Activity: Drawing comparisons with 2-phenylpropylamine, a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).
-
Antiproliferative Activity: Based on the observed effects of various 2-phenylpropanamide and related benzamide derivatives.
Comparative Analysis of Biological Activity
Due to the lack of direct data for this compound, this section presents data for its closest structural analogues.
Neuromodulatory Activity: Comparison with TAAR1 Agonists
2-Phenylpropylamine, the amine analogue of this compound, is a structural isomer of amphetamine and is known to exert its effects through agonism at TAAR1, modulation of neurotransmitter release, and interaction with adrenergic receptors and monoamine oxidase enzymes.[2] Stereoselectivity is a critical factor in the biological activity of such chiral compounds.[2] Studies on related amphetamines have shown that the S-(+)-enantiomers are often more potent at TAAR1.[3]
Table 1: Comparative TAAR1 Agonist Activity of Amphetamine Enantiomers
| Compound | Receptor | EC50 (µM) | Emax (% of PEA response) |
| S-(+)-Amphetamine | rat TAAR1 | 0.89 | Partial Agonist |
| R-(-)-Amphetamine | rat TAAR1 | >10 | Partial Agonist |
| S-(+)-Amphetamine | mouse TAAR1 | 0.92 | Full Agonist |
| R-(-)-Amphetamine | mouse TAAR1 | >10 | Full Agonist |
| S-(+)-Amphetamine | human-rat Chimeric TAAR1 | 4.44 | Full Agonist |
| R-(-)-Amphetamine | human-rat Chimeric TAAR1 | >10 | Full Agonist |
Data extracted from a study on amphetamine isomers, which are structurally related to 2-phenylpropylamine.[3] This data is presented as a proxy due to the absence of direct data for (R)-2-phenylpropylamine.
Antiproliferative Activity: Comparison with Phenylpropanamide Derivatives
Various derivatives of 2-phenylpropanamide and related benzamides have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[4][5] Many of these compounds have been found to act as antitubulin agents.[4][5]
Table 2: In Vitro Antiproliferative Activity of Selected 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides
| Compound | K562 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) |
| 1a | 1.2 | >10 | 2.5 | 1.8 |
| 1b | 1.5 | >10 | 3.1 | 2.2 |
| 1c | 1.8 | >10 | 4.0 | 2.9 |
| 1t | 0.45 | 0.9 | 0.6 | 0.5 |
| 1u | 0.3 | 0.7 | 0.4 | 0.35 |
Data is for a series of 2-{[(2E)-3-phenylpropenamido}benzamides, which share a core structural motif with this compound.[4]
Experimental Protocols
TAAR1 Functional Assay: cAMP Accumulation
This protocol describes a common method to assess the agonist activity of a compound at TAAR1.
Objective: To determine the ability of a test compound to stimulate cAMP production in cells expressing TAAR1.
Materials:
-
HEK-293 cells stably expressing the target TAAR1 (human, rat, or mouse).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compound (this compound) and reference agonist (e.g., β-phenylethylamine).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
-
96-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).
Procedure:
-
Cell Culture: Culture the TAAR1-expressing HEK-293 cells according to standard protocols.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in an appropriate assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the test compound and the reference agonist.
-
Calculate the EC50 and Emax values for each compound.
-
Workflow Diagram:
In Vitro Tubulin Polymerization Assay
This protocol outlines a method to determine if a compound inhibits or enhances tubulin polymerization.
Objective: To measure the effect of a test compound on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
GTP solution.
-
Test compound (this compound).
-
Positive controls (e.g., paclitaxel for enhancement, colchicine or nocodazole for inhibition).
-
Negative control (e.g., DMSO).
-
96-well microplate.
-
Temperature-controlled spectrophotometer or fluorometer.
-
(For fluorescence assay) A fluorescent reporter that binds to microtubules.
Procedure:
-
Preparation:
-
Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.
-
Prepare dilutions of the test compound and controls.
-
-
Assay:
-
Add the test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
-
Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.
-
Signaling Pathway Diagram:
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, the available information on its structural analogues provides a rational basis for initiating verification studies. The compound's chiral nature and its relation to known neuromodulatory and antiproliferative agents suggest that it may possess interesting pharmacological properties. The experimental protocols provided in this guide offer standardized methods to begin the systematic evaluation of this compound's biological activity. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound. to elucidate the specific biological targets and potential therapeutic applications of this compound.
References
- 1. This compound | 14182-57-1 | Benchchem [benchchem.com]
- 2. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 3. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. cytoskeleton.com [cytoskeleton.com]
A Comparative Analysis of the Pharmacokinetic Profiles of (R)-2-Phenylpropylamide Analogs
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of several analogs of (R)-2-Phenylpropylamide, a compound of interest in drug discovery and development. The following analysis is intended for researchers, scientists, and professionals in the field to facilitate an objective evaluation of these compounds based on available preclinical data. This report summarizes key pharmacokinetic parameters, details the experimental methodologies used in these studies, and visualizes relevant metabolic pathways.
Executive Summary
The analogs discussed in this comparison—(R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), Propylisopropyl acetamide (PID), (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], and S-3-(4-acetylaminophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)—exhibit distinct pharmacokinetic profiles. These differences, particularly in metabolism, enantioselectivity, and bioavailability, are critical for assessing their potential as therapeutic agents. While (R)-AS-1 shows promise with a favorable drug-like profile, and S-4 demonstrates dose-dependent oral bioavailability, the enantioselective properties of PID and the rapid metabolism of R-2HMP highlight the diverse metabolic fates of these structurally related compounds.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for the selected analogs of this compound.
Table 1: Pharmacokinetic Parameters of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP) and its Metabolites in Rat Brain
| Compound | Half-life (t½) in Brain (min) |
| R-2HMP | 10 |
| (R)-N-2-heptylmethylamine (R-2HMA) | 11 |
| (R)-N-2-heptylpropargylamine (R-2HPA) | 16 |
| (R)-2-heptylamine (R-2HA) | 15 |
Data obtained after subcutaneous administration in male Wistar rats.[1]
Table 2: Enantioselective Pharmacokinetics of Propylisopropyl acetamide (PID) in Dogs and Rodents
| Parameter | (R)-PID | (S)-PID | Note |
| Clearance | Lower | Higher | When administered individually.[2] |
| Half-life (t½) | Longer | Shorter | When administered individually.[2] |
| Anticonvulsant Potency (ED50) | More Potent | Less Potent | In the 6 Hz seizure model in mice.[3] |
No enantioselectivity in pharmacokinetics was observed following administration of the racemate in rats and mice.[3]
Table 3: Pharmacokinetic Parameters of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]
| Parameter | Value | Species | Administration |
| Bioavailability | Favorable | Mice | Oral |
| ADME-Tox Profile | Favorable | In vitro | N/A |
Specific quantitative data for Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are not yet publicly available but the compound is described as having a favorable in vivo pharmacokinetic profile and being orally bioavailable.[4][5][6]
Table 4: Pharmacokinetic Parameters of S-3-(4-acetylaminophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4) in Rats
| Dose (mg/kg) | Route | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (%) |
| 0.5 | IV | 2.1 | 0.448 | 2.6 | N/A |
| 1 | IV | 1.8 | 0.448 | 3.0 | N/A |
| 10 | IV | 1.2 | 0.448 | 3.7 | N/A |
| 30 | IV | 1.0 | 0.448 | 5.3 | N/A |
| 1 | Oral | N/A | N/A | N/A | Complete |
| 10 | Oral | N/A | N/A | N/A | Dose-dependent |
| 30 | Oral | N/A | N/A | N/A | Dose-dependent |
Data from male Sprague-Dawley rats.[7][8][9]
Experimental Protocols
A summary of the methodologies employed in the pharmacokinetic studies of the discussed analogs is provided below.
(R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP)
-
Animal Model: Male Wistar rats.[1]
-
Administration: Subcutaneous (s.c.) and oral (p.o.) routes were used.[1]
-
Sample Collection: Brain, liver, and plasma samples were collected at various time points after administration.[1]
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized to identify and quantify R-2HMP and its major amine metabolites: (R)-N-2-heptylmethylamine (R-2HMA), (R)-N-2-heptylpropargylamine (R-2HPA), and (R)-2-heptylamine (R-2HA).[1]
-
Pharmacokinetic Analysis: The concentration of the parent drug and its metabolites was determined in the collected tissues. Half-lives in the brain were calculated based on the biexponential redistribution and elimination losses observed after subcutaneous administration.[1]
Propylisopropyl acetamide (PID)
-
Animal Models: Studies were conducted in mice, rats, and dogs.[2][3]
-
Administration: Intravenous (i.v.) administration of individual enantiomers and the racemic mixture was performed in dogs.[2] Intraperitoneal (i.p.) administration of individual enantiomers and the racemate was carried out in mice.[3]
-
Pharmacokinetic Analysis: The studies aimed to assess enantioselectivity in the pharmacokinetic parameters. This involved comparing the clearance and half-life of the (R)- and (S)-enantiomers when administered separately and as a racemic mixture.[2][3]
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]
-
Studies Performed: In vivo pharmacokinetic profiling and in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) studies were conducted.[4][5][6]
-
Outcome: The compound was found to have a favorable drug-like potential and is orally bioavailable.[4][5][6] Detailed experimental protocols for the pharmacokinetic studies are not yet fully published.
S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)
-
Animal Model: Male Sprague-Dawley rats, weighing approximately 250 g, were used.[7][8]
-
Administration: Intravenous (i.v.) doses (0.5, 1, 10, and 30 mg/kg) were administered via a jugular catheter, and oral (p.o.) doses (1, 10, and 30 mg/kg) were given by gavage.[7][8]
-
Sample Collection: Plasma samples were collected following administration.[7][8]
-
Analytical Method: A validated high-performance liquid chromatography (HPLC) or HPLC/mass spectrometry method was used to determine plasma concentrations of S-4.[7][8]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated from the plasma concentration-time data.[7][8]
Signaling Pathways and Experimental Workflows
The metabolic pathways and experimental workflows play a crucial role in understanding the disposition of these compounds.
Metabolic Pathway of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP)
The metabolism of R-2HMP in rats primarily involves two pathways: depropargylation and demethylation. Experimental evidence suggests that depropargylation occurs at a faster rate than demethylation.[1]
General Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies, as exemplified by the investigations of the analogs in this guide.
References
- 1. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-2-Phenylpropylamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-2-Phenylpropylamide, a compound requiring careful management due to its potential hazards. The following protocols are based on established safety data for structurally similar compounds and general best practices for hazardous waste management.
Chemical Identity and Hazard Profile
While "this compound" is the specified topic, it is likely a variant of 2-Phenylpropionamide (also known as 2-phenylpropanamide). Safety data for related phenylalkylamines and amides indicate that these substances can be hazardous. For instance, 2-phenylpropylamine is classified as causing severe skin burns and eye damage.[1] Due to the potential for significant health risks, this compound should be handled as hazardous waste.
Table 1: Hazard and Precautionary Summary for Related Phenylalkylamines
| Hazard Statement | Precautionary Measures |
| H300: Fatal if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. P302 + P352: IF ON SKIN: Wash with plenty of water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Disposal of this compound
The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated containers. This protocol is designed to comply with general hazardous waste regulations. Always consult your institution's specific guidelines and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
This compound waste should be collected in a designated, compatible, and properly labeled hazardous waste container.[4] The container must be in good condition and have a secure lid.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible wastes must be kept separate.[4]
-
Separately collect solid waste (e.g., contaminated gloves, wipes) from liquid waste.
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.[6]
-
If institutional policy allows for the disposal of triple-rinsed containers in regular trash, collect the rinsate as hazardous waste.[5] Otherwise, the unrinsed container should be sealed and placed in the appropriate solid hazardous waste stream.
5. Storage and Pickup:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.[6]
-
The storage area should have secondary containment to capture any potential leaks.
-
Once the container is full or has been in use for the maximum allowable time per institutional policy, request a pickup from your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (R)-2-Phenylpropylamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Phenylpropylamide. The following procedures are based on best practices for handling hazardous chemicals and information derived from safety data sheets (SDS) of structurally similar compounds, such as (R)-2-Phenyl-1-propylamine. It is imperative to conduct a thorough risk assessment and consult the specific SDS for this compound upon availability.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.
| Protection Type | Recommended Equipment | Purpose | Citation |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | To prevent skin contact with the chemical. | [1][2] |
| Body Protection | Complete suit protecting against chemicals or a lab coat. | To protect skin and clothing from splashes and contamination. | [1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes and face from chemical splashes and aerosols. | [1] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 for nuisance exposures) if ventilation is inadequate or if aerosols may be generated. | To prevent inhalation of dust, fumes, or vapors. | [1][2] |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure safety shower and eyewash stations are readily accessible and functioning correctly.
2. Administrative Controls:
-
Develop a standard operating procedure (SOP) for handling this compound.
-
Restrict access to the handling area to authorized personnel only.
-
Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
3. Personal Protective Equipment (PPE):
-
Wear the appropriate PPE as outlined in the table and workflow above.
-
Inspect all PPE for damage before and after each use.
-
Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.[1]
4. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3][5]
-
Remove any contaminated clothing immediately and wash before reuse.[4]
Emergency Response Plan
In the event of accidental exposure, follow the procedures outlined below.
Caption: Emergency response plan for accidental exposure.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated labware and PPE, in designated, properly labeled, and sealed hazardous waste containers.[6]
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use sturdy, leak-proof containers for waste collection.[6]
-
Ensure containers are kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
3. Disposal of Empty Containers:
-
For containers with only residual amounts of the chemical, the first rinse must be collected and disposed of as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container according to institutional guidelines.[6]
4. Final Disposal:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
